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Arylomycin A2

Cat. No.: B1240715
M. Wt: 825.0 g/mol
InChI Key: YFSXYWAZCKMYJN-JBBOGOJTSA-N
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Description

Arylomycin A2 is a macrocyclic lipopeptide antibiotic (Molecular Formula: C42H60N6O11, Molecular Weight: 824.96 g/mol, CAS No: 459844-20-3) that acts as a potent inhibitor of bacterial type I signal peptidase (SPase) . This enzyme is essential for processing proteins destined for secretion and is located on the extracellular face of the cytoplasmic membrane, making it a promising, novel antibiotic target as it is not inhibited by any clinically deployed drugs . Its mechanism of action involves binding to SPase, thereby blocking the processing of preproteins and leading to their mislocalization and the disruption of essential bacterial secretory pathways . While the natural product exhibits a potent and narrow spectrum of activity against some bacteria like Staphylococcus epidermidis , its initial characterization suggested limited activity against key pathogens such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . Subsequent research revealed that this natural resistance in many bacteria is conferred by a specific proline residue in their SPase, and that genetically sensitized strains become highly susceptible to this compound . This indicates that the intrinsic activity of the arylomycin scaffold is broader than initially thought, positioning this compound as a promising lead compound for the development of novel antibiotics against multi-drug resistant bacteria . The value of this compound in research is further highlighted by its role in the development of optimized synthetic analogs, such as G0775, which demonstrate broad-spectrum activity against Gram-negative pathogens by overcoming the natural resistance mechanisms . Key Research Applications: • Investigation of novel antibiotic mechanisms of action and bacterial secretion pathways. • Exploration of strategies to overcome inherent antibiotic resistance in Gram-positive and Gram-negative bacteria. • Serves as a lead scaffold and a benchmark compound in the development of next-generation signal peptidase inhibitors. Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. References: 1. Kulanthaivel, P. et al. J. Biol. Chem. (2004). 2. Smith, P.A. et al. Antimicrob. Agents Chemother. (2012). 3. Smith, P.A. et al. Nature (2018).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H60N6O11 B1240715 Arylomycin A2

Properties

Molecular Formula

C42H60N6O11

Molecular Weight

825.0 g/mol

IUPAC Name

(8S,11S,14S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid

InChI

InChI=1S/C42H60N6O11/c1-24(2)13-11-9-7-8-10-12-14-35(52)47(5)32(23-49)40(56)44-25(3)38(54)43-22-36(53)48(6)37-28-16-18-34(51)30(21-28)29-19-27(15-17-33(29)50)20-31(42(58)59)46-39(55)26(4)45-41(37)57/h15-19,21,24-26,31-32,37,49-51H,7-14,20,22-23H2,1-6H3,(H,43,54)(H,44,56)(H,45,57)(H,46,55)(H,58,59)/t25-,26+,31+,32-,37+/m1/s1

InChI Key

YFSXYWAZCKMYJN-JBBOGOJTSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)[C@@H](C(=O)N1)N(C)C(=O)CNC(=O)[C@@H](C)NC(=O)[C@@H](CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O

Canonical SMILES

CC1C(=O)NC(CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O

Synonyms

arylomycin A2
arylomycin B2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Arylomycin A2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycin A2 is a member of the arylomycin class of antibiotics, which are cyclic lipopeptides that exhibit potent antimicrobial activity, particularly against Gram-positive bacteria.[1] These natural products and their synthetic analogs are of significant interest to the scientific community due to their novel mechanism of action: the inhibition of bacterial type I signal peptidase (SPase).[2] SPase is an essential enzyme responsible for the cleavage of signal peptides from preproteins during their translocation across the cell membrane, a crucial step in protein secretion.[3][4] As this target is distinct from those of currently marketed antibiotics, arylomycins represent a promising scaffold for the development of new therapeutics to combat drug-resistant infections.[1] This guide provides a detailed overview of the chemical structure, stereochemistry, and key experimental data related to this compound.

Chemical Structure and Stereochemistry

This compound is a complex macrocyclic peptide with a lipophilic tail. The core structure consists of a 14-membered ring formed by a biaryl linkage between two tyrosine-derived residues.[5] The molecule also features several N-methylated amino acids and a C-terminal carboxylic acid.

The IUPAC name for this compound is (8S,11S,14S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.1²,⁶]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid.[6]

Molecular Formula: C₄₂H₆₀N₆O₁₁[6]

Molecular Weight: 825.0 g/mol [6]

2D Chemical Structure with Stereochemistry:

alt text

Image Source: PubChem CID 9988024[6]

Quantitative Structural and Spectroscopic Data

Precise structural and spectroscopic data are crucial for the unambiguous identification and characterization of this compound. While a complete, publicly available table of NMR assignments was not identified in the searched literature, the following sections present key crystallographic data derived from the co-crystal structure of this compound in complex with E. coli signal peptidase.

X-ray Crystallography Data

The three-dimensional structure of this compound in complex with the catalytic domain of E. coli signal peptidase has been determined by X-ray crystallography (PDB ID: 1T7D).[7] This structure reveals the critical interactions between the antibiotic and its target enzyme. The arylomycin molecule binds in the active site of SPase, mimicking the substrate's Ala-X-Ala motif.[1] The lipophilic tail is believed to interact with the lipid membrane, anchoring the molecule at its site of action.

Table 1: Selected Crystallographic Data for this compound (from PDB ID: 1T7D)

FeatureData
PDB ID1T7D, 3IIQ[7]
Resolution2.5 Å[7]
Space GroupP4₃2₁2[7]
Unit Cell Dimensions (a, b, c)72.0 Å, 72.0 Å, 262.6 Å[7]
Key Interactions
Hydrogen bond distance between C-terminus of this compound and catalytic Ser90/Lys145 dyad of SPaseWithin hydrogen bonding distance[1]
Apparent Kd for SPase binding0.94 ± 0.04 µM[8]

Experimental Protocols

The following sections provide an overview of the methodologies employed in the synthesis and biological evaluation of this compound.

Total Synthesis

The total synthesis of this compound has been achieved by multiple research groups, with a key step being the formation of the biaryl macrocycle.[5][9][10] A common strategy involves an intramolecular Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for this compound Total Synthesis:

G cluster_synthesis Total Synthesis of this compound A Preparation of protected amino acid building blocks B Linear peptide assembly A->B C Intramolecular Suzuki-Miyaura macrocyclization B->C D Attachment of the lipopeptide tail C->D E Global deprotection D->E F Purification (e.g., HPLC) E->F

Caption: A generalized workflow for the total synthesis of this compound.

Key Experimental Steps:

  • Preparation of Building Blocks: Synthesis of the requisite protected amino acids, including the halogenated and boronic acid-functionalized tyrosine derivatives for the Suzuki-Miyaura coupling.[10]

  • Linear Peptide Synthesis: Stepwise coupling of the protected amino acids to form the linear peptide precursor. Standard solution-phase or solid-phase peptide synthesis techniques are employed.[10]

  • Macrocyclization: The key intramolecular Suzuki-Miyaura reaction is performed to form the 14-membered biaryl macrocycle. This reaction is typically catalyzed by a palladium catalyst (e.g., PdCl₂(dppf)) in the presence of a base.[10]

  • Lipopeptide Tail Attachment: The lipid tail is synthesized separately and then coupled to the macrocyclic core.[10]

  • Deprotection and Purification: Removal of all protecting groups, followed by purification of the final this compound product, typically by reverse-phase high-performance liquid chromatography (HPLC).[9]

Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound is quantified by determining its minimum inhibitory concentration (MIC) against various bacterial strains.

Experimental Protocol for MIC Determination:

  • Bacterial Culture Preparation: The bacterial strain of interest is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized cell density (e.g., 5 x 10⁵ CFU/mL).[3]

  • Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[3]

  • MIC Determination: The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.[3]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and its analog Arylomycin C₁₆ against selected bacterial strains.

Bacterial StrainArylomycin AnalogMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus epidermidisArylomycin C₁₆0.51[11]
Staphylococcus haemolyticusArylomycin C₁₆0.250.5[11]
Staphylococcus lugdunensisArylomycin C₁₆22[11]
Staphylococcus hominisArylomycin C₁₆12[11]
Staphylococcus aureus (panel of strains)Arylomycin A-C₁₆16>128[12]
Staphylococcus aureus (panel of strains)Arylomycin M131 (more potent analog)24[12]

Mechanism of Action: Inhibition of Bacterial Type I Signal Peptidase

This compound exerts its antibacterial effect by inhibiting bacterial type I signal peptidase (SPase). This enzyme is a membrane-bound serine protease that plays a critical role in the general secretory (Sec) pathway.

Signaling Pathway Diagram: Inhibition of Protein Secretion by this compound

G cluster_pathway Inhibition of Bacterial Protein Secretion Ribosome Ribosome Preprotein Preprotein with Signal Peptide Ribosome->Preprotein Translation SecTranslocon Sec Translocon Preprotein->SecTranslocon Translocation across cytoplasmic membrane SPase Signal Peptidase (SPase) SecTranslocon->SPase Signal peptide cleavage MatureProtein Mature Protein SPase->MatureProtein Release of mature protein ArylomycinA2 This compound ArylomycinA2->SPase Inhibition CellDeath Accumulation of unprocessed preproteins leads to cell death Inhibition->CellDeath

Caption: this compound inhibits SPase, preventing the cleavage of signal peptides and leading to the accumulation of unprocessed preproteins, which is ultimately lethal to the bacterium.

The inhibition of SPase by this compound disrupts the proper localization of a wide range of extracellular and membrane proteins, many of which are essential for bacterial viability and virulence.[3] This leads to a cascade of detrimental effects, including impaired cell wall maintenance, nutrient acquisition, and environmental sensing, ultimately resulting in bacterial cell death.

Conclusion

This compound is a structurally complex and biologically active molecule with a novel mechanism of action that makes it a compelling lead compound for the development of new antibiotics. This guide has provided a comprehensive overview of its chemical structure, stereochemistry, and key experimental data, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, microbiology, and drug development. The detailed information on its synthesis and biological evaluation, along with a clear visualization of its mechanism of action, should facilitate further research and development of the arylomycin scaffold to address the growing threat of antibiotic resistance.

References

An In-Depth Technical Guide to the Arylomycin A2 Biosynthesis Pathway in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arylomycins are a class of lipopeptide antibiotics that exhibit potent inhibitory activity against bacterial type I signal peptidase (SPase), an essential enzyme in protein secretion, making it a promising target for novel antibacterial agents. Arylomycin A2, a prominent member of this class, possesses a complex macrocyclic structure featuring a biaryl linkage, the biosynthesis of which is orchestrated by a dedicated enzymatic assembly line in bacteria. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic organization, the key enzymatic players, and their mechanisms of action. This document summarizes available quantitative data, outlines experimental methodologies for studying the pathway, and presents visual diagrams of the core processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a natural product first isolated from Streptomyces species.[1] Its unique mode of action, targeting the bacterial type I signal peptidase, has garnered significant interest in the scientific community for its potential to combat antibiotic-resistant pathogens.[1][2] The core structure of this compound is a lipohexapeptide with a distinctive biaryl bridge, the formation of which is a key biosynthetic step. Understanding the intricate enzymatic machinery responsible for its production is crucial for harnessing this pathway for the generation of novel antibiotic analogs with improved therapeutic properties.

Genetic Organization of the Arylomycin Biosynthetic Gene Cluster

The biosynthesis of this compound is encoded by a dedicated gene cluster, typically containing eight core genes: aryA, aryB, aryD (Non-Ribosomal Peptide Synthetase genes), aryC (a cytochrome P450 monooxygenase gene), aryF, aryG, aryH (precursor synthesis genes), and aryE (an MbtH-like protein gene).[3] The organization of this gene cluster is crucial for the coordinated expression of the biosynthetic enzymes.

Table 1: Genes of the this compound Biosynthetic Cluster and Their Functions

GeneProposed Function
aryANon-Ribosomal Peptide Synthetase (NRPS)
aryBNon-Ribosomal Peptide Synthetase (NRPS)
aryDNon-Ribosomal Peptide Synthetase (NRPS)
aryCCytochrome P450 monooxygenase (biaryl coupling)
aryEMbtH-like protein (NRPS accessory protein)
aryFPrecursor synthesis (4-hydroxyphenylglycine)
aryGPrecursor synthesis (4-hydroxyphenylglycine)
aryHPrecursor synthesis (4-hydroxyphenylglycine)

The Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade

The assembly of this compound is a multi-step process involving precursor synthesis, non-ribosomal peptide synthesis, and post-assembly tailoring.

Synthesis of the Non-proteinogenic Amino Acid Precursor

A key building block of the this compound peptide backbone is the non-proteinogenic amino acid 4-hydroxyphenylglycine (HPG). The genes aryF, aryG, and aryH are responsible for the synthesis of this crucial precursor. While the precise enzymatic cascade is a subject of ongoing research, it is hypothesized to proceed through a series of modifications of a primary metabolite.

Non-Ribosomal Peptide Synthesis (NRPS)

The core peptide backbone of this compound is assembled by a multi-enzyme complex of Non-Ribosomal Peptide Synthetases (NRPSs), encoded by the aryA, aryB, and aryD genes. These large, modular enzymes function as an assembly line, sequentially incorporating specific amino acid monomers. Each module within the NRPS is typically composed of several domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheine arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids attached to adjacent T domains.

The aryE gene encodes an MbtH-like protein, which is often found in NRPS gene clusters and is thought to be an accessory protein essential for the proper folding and function of the NRPS adenylation domains.

Biaryl Bond Formation by Cytochrome P450 AryC

The hallmark of the arylomycin structure is the intramolecular biaryl bond that forms the macrocycle. This crucial step is catalyzed by the cytochrome P450 monooxygenase, AryC.[2] A remarkable feature of AryC is its ability to act on a carrier protein-free linear peptide precursor.[2] This is in contrast to many other P450 enzymes involved in natural product biosynthesis that require the substrate to be tethered to a carrier protein domain. This property of AryC makes it a valuable tool for chemo-enzymatic synthesis approaches.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the enzyme kinetics and product yields of the this compound biosynthetic pathway. Further research is required to fully characterize the catalytic efficiencies of the individual enzymes.

Experimental Protocols

The study of the this compound biosynthesis pathway employs a variety of molecular biology and biochemical techniques. Below are generalized protocols for key experiments.

Gene Knockout in Streptomyces

Objective: To confirm the involvement of a specific gene in the biosynthesis of this compound.

Methodology: A common method for gene disruption in Streptomyces is PCR-targeting, which involves replacing the target gene with an antibiotic resistance cassette via homologous recombination.

  • Construct Design: A disruption cassette containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by regions homologous to the upstream and downstream sequences of the target ary gene is designed.

  • PCR Amplification: The disruption cassette is amplified by PCR.

  • Protoplast Transformation or Conjugation: The amplified cassette is introduced into the this compound-producing Streptomyces strain. This can be achieved through protoplast transformation or intergeneric conjugation from E. coli.

  • Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic.

  • Verification: Gene replacement is confirmed by PCR analysis and sequencing of the genomic DNA from the mutant strain.

  • Phenotypic Analysis: The mutant strain is fermented, and the culture extract is analyzed by HPLC to confirm the abolishment of this compound production.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify individual biosynthetic enzymes for in vitro characterization.

Methodology:

  • Gene Cloning: The target gene (e.g., aryC) is amplified from the genomic DNA of the producing strain and cloned into an appropriate expression vector (e.g., pET series for E. coli expression) with a purification tag (e.g., His-tag).

  • Protein Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Cell Lysis: The bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a suitable buffer.

  • Protein Purification: The target protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography if necessary.

  • Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for AryC

Objective: To determine the catalytic activity of the cytochrome P450 enzyme AryC.

Methodology:

  • Reaction Mixture: A typical reaction mixture contains the purified AryC enzyme, the linear peptide precursor of this compound, a suitable buffer (e.g., potassium phosphate buffer), and a redox partner system to provide electrons for the P450 catalytic cycle. A common redox system consists of a ferredoxin and a ferredoxin reductase, along with NADPH as the ultimate electron donor.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature for a defined period.

  • Reaction Quenching: The reaction is stopped by the addition of an organic solvent (e.g., methanol or acetonitrile).

  • Product Analysis: The reaction mixture is analyzed by reverse-phase HPLC or LC-MS to detect the formation of the cyclized this compound product.

HPLC Analysis of this compound Production

Objective: To detect and quantify the production of this compound in fermentation broths or enzymatic reactions.

Methodology:

  • Sample Preparation: The fermentation broth is extracted with an organic solvent (e.g., ethyl acetate or butanol). The organic extract is then evaporated to dryness and redissolved in a suitable solvent for HPLC analysis (e.g., methanol).

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid, is used for elution.

    • Detection: Detection is typically performed using a UV detector at a wavelength where this compound absorbs (e.g., around 280 nm).

  • Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve generated with purified this compound.

Visualizing the Pathway and Workflows

This compound Biosynthesis Pathway

Arylomycin_A2_Biosynthesis cluster_precursor Precursor Synthesis cluster_nrps Non-Ribosomal Peptide Synthesis cluster_tailoring Post-NRPS Tailoring Primary_Metabolite Primary Metabolite AryFGH AryF, AryG, AryH Primary_Metabolite->AryFGH HPG 4-Hydroxyphenylglycine (HPG) AryFGH->HPG NRPS NRPS (AryA, AryB, AryD) + AryE HPG->NRPS Amino_Acids Amino Acids Amino_Acids->NRPS Lipid_Tail Lipid Tail Lipid_Tail->NRPS Linear_Peptide Linear Lipopeptide Precursor NRPS->Linear_Peptide AryC AryC (P450) Linear_Peptide->AryC Arylomycin_A2 This compound AryC->Arylomycin_A2

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Gene Knockout

Gene_Knockout_Workflow A Design Disruption Cassette (Resistance Marker + Homology Arms) B PCR Amplification of Cassette A->B C Transformation into Streptomyces (Protoplast or Conjugation) B->C D Selection on Antibiotic Media C->D E Genomic DNA Extraction and PCR Verification D->E F Fermentation and HPLC Analysis of Mutant E->F G Confirmation of this compound Abolition F->G

Caption: Workflow for gene knockout experiments.

Chemo-enzymatic Synthesis Logic

Chemo_Enzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Cyclization cluster_final Final Assembly Building_Blocks Amino Acid Building Blocks SPPS Solid-Phase Peptide Synthesis (SPPS) Building_Blocks->SPPS Linear_Precursor Linear Peptide Precursor SPPS->Linear_Precursor AryC_Enzyme Purified AryC Enzyme Linear_Precursor->AryC_Enzyme Arylomycin_Core Arylomycin Macrocyclic Core AryC_Enzyme->Arylomycin_Core Lipidation Lipidation & Deprotection Arylomycin_Core->Lipidation Arylomycin_A2 This compound Lipidation->Arylomycin_A2

Caption: Logic of chemo-enzymatic synthesis of this compound.

Conclusion

The this compound biosynthetic pathway is a sophisticated enzymatic assembly line that constructs a potent antibiotic with a novel mode of action. A thorough understanding of this pathway, from its genetic underpinnings to the intricate mechanisms of its enzymes, is paramount for future research and development. The unique properties of the cytochrome P450 enzyme AryC, in particular, open up exciting avenues for the chemo-enzymatic synthesis of novel arylomycin analogs. This guide provides a foundational resource for scientists and researchers aiming to explore and exploit this fascinating biosynthetic machinery in the ongoing quest for new and effective antibiotics. Further research to elucidate the detailed enzyme kinetics and to optimize heterologous expression and in vitro reconstitution of the entire pathway will be instrumental in realizing the full potential of the arylomycins.

References

Arylomycin A2: A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of Arylomycin A2, a lipopeptide antibiotic that inhibits bacterial type I signal peptidase (SPase I). The document presents quantitative data on its activity against a range of Gram-positive pathogens, details the experimental methodologies for determining antimicrobial susceptibility, and includes visualizations of the mechanism of action and experimental workflows.

Quantitative Antibacterial Spectrum of this compound and its Derivatives

This compound has demonstrated a variable spectrum of activity against Gram-positive bacteria. While initial reports indicated modest activity, subsequent studies with synthetic derivatives have revealed more potent inhibition, particularly against staphylococci. The susceptibility of different species and strains can be influenced by mutations in the target enzyme, SPase I.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its closely related analogs against key Gram-positive pathogens.

Gram-Positive PathogenArylomycin DerivativeMIC Range (µg/mL)Notes
Staphylococcus aureusThis compound>16 - >64Initial reports showed limited activity against some strains.
Arylomycin A-C1616 - >128The majority of strains, including Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA), exhibit MICs of 16 to 32 µg/mL.[1] Some resistant strains have MICs >128 µg/mL.[1]
Arylomycin M1311 - >32A more potent analog with MICs of 1 to 4 µg/mL against many strains resistant to Arylomycin A-C16.[1]
Staphylococcus epidermidisThis compound1.0Demonstrates potent activity against this coagulase-negative staphylococcus.
Arylomycin C160.25A synthetic derivative with enhanced potency compared to this compound.
Streptococcus pneumoniaeThis compound8 - >64 µM*The initially isolated arylomycins demonstrated a limited spectrum of activity against this pathogen.[2][3]
Enterococcus faecalisNot widely reported-Data on the activity of this compound against Enterococcus species is limited in the reviewed literature.
Enterococcus faeciumNot widely reported-Data on the activity of this compound against Enterococcus species is limited in the reviewed literature.

Note: Original data reported in µM; conversion to µg/mL depends on the specific molecular weight of the this compound variant used.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for determining the MIC of this compound against Gram-positive pathogens, based on the widely accepted broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

2.1. Materials

  • This compound (or derivative) stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

2.2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target Gram-positive pathogen.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2.3. Broth Microdilution Procedure

  • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control well containing a known antibiotic to ensure the susceptibility of the test organism.

  • Include a negative (growth) control well containing only the bacterial inoculum in CAMHB without any antibiotic.

  • Include a sterility control well containing only CAMHB.

  • Seal the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

2.4. Interpretation of Results

  • Following incubation, visually inspect the wells for turbidity.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

  • The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Visualizations

3.1. Mechanism of Action: Inhibition of Type I Signal Peptidase

This compound exerts its antibacterial effect by targeting and inhibiting bacterial type I signal peptidase (SPase I). This enzyme is crucial for the processing and secretion of many proteins essential for bacterial viability and virulence. The inhibition of SPase I leads to an accumulation of unprocessed preproteins in the cell membrane, disrupting cellular function and leading to cell death.

G Mechanism of Action of this compound cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Extracellular Space / Periplasm Ribosome Ribosome Preprotein Preprotein Ribosome->Preprotein Translation Signal_Peptide Signal Peptide Mature_Protein Mature Protein Sec_Translocon Sec Translocon Preprotein->Sec_Translocon Translocation SPase_I Type I Signal Peptidase (SPase I) Sec_Translocon->SPase_I Preprotein Processing Secreted_Protein Functional Secreted Protein SPase_I->Secreted_Protein Cleavage & Release Accumulation Accumulation of unprocessed preproteins leads to cell death SPase_I->Accumulation Arylomycin_A2 This compound Arylomycin_A2->SPase_I Inhibition

Caption: this compound inhibits Type I Signal Peptidase, blocking protein secretion.

3.2. Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

G Experimental Workflow for MIC Determination Start Start Prepare_Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution 2. Serial Dilution of this compound in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate 3. Inoculate Plate with Bacteria (Final conc. ~5x10^5 CFU/mL) Serial_Dilution->Inoculate_Plate Incubate 4. Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results 5. Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC 6. Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

Arylomycin A2 Inhibition of Bacterial Type I Signal Peptidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents with new mechanisms of action. One promising target is the bacterial type I signal peptidase (SPase I), an essential enzyme responsible for the cleavage of signal peptides from proteins translocated across the cytoplasmic membrane.[1] Arylomycin A2, a lipopeptide natural product, has been identified as a potent inhibitor of SPase I, making it a valuable lead compound for the development of new antibiotics.[2][3] This technical guide provides a comprehensive overview of the inhibition of bacterial type I signal peptidase by this compound, including quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the inhibitory mechanism and experimental workflows.

Quantitative Analysis of this compound Inhibition

This compound demonstrates significant inhibitory activity against type I signal peptidases from various bacterial species. The following table summarizes the key quantitative data, including IC50, Ki, and Kd values, to facilitate a comparative analysis of its potency.

Bacterial SpeciesEnzyme VariantParameterValueReference
Escherichia coliSPase I Δ2-75Apparent Kd0.94 ± 0.04 µM[4]
Staphylococcus aureusWild-type SPaseKd1.283 ± 0.278 µM[1]
Staphylococcus aureusP29S mutant SPaseKd0.130 ± 0.053 µM[1]
Staphylococcus epidermidisPlanktonic cells (1457)MIC0.235 µg/mL[2]
Staphylococcus epidermidisPlanktonic cells (RP62A)MIC0.058 µg/mL[2]

Mechanism of Inhibition

This compound acts as a non-covalent inhibitor of bacterial type I signal peptidase.[5][6] Crystallographic studies of the E. coli SPase I in complex with this compound have revealed the molecular basis of this inhibition.[6][7] The inhibitor binds to the active site of the enzyme, with its C-terminal carboxylate group forming hydrogen bonds with the catalytic Ser90 and Lys145 residues.[6][8] This interaction prevents the binding and subsequent cleavage of the pre-protein substrate, thereby disrupting the protein secretion pathway.[9] The lipophilic tail of this compound also plays a crucial role in its binding and inhibitory activity.[3]

InhibitionMechanism cluster_0 Bacterial Cytoplasm cluster_1 Cytoplasmic Membrane cluster_2 Periplasm Pre-protein Pre-protein Sec Translocon Sec Translocon Pre-protein->Sec Translocon Translocation SPase Type I Signal Peptidase (SPase I) Sec Translocon->SPase Substrate Presentation Mature Protein Mature Protein SPase->Mature Protein Cleavage Signal Peptide Signal Peptide SPase->Signal Peptide Arylomycin This compound Arylomycin->SPase Inhibition

Figure 1: Mechanism of this compound inhibition of SPase I.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibition of bacterial type I signal peptidase by this compound.

Signal Peptidase Inhibition Assay

This assay is used to determine the concentration of this compound required to inhibit 50% of the SPase I activity (IC50).

Materials:

  • Purified soluble catalytic domain of SPase I (e.g., E. coli SPase I Δ2-75)

  • Fluorogenic substrate (e.g., a peptide with a fluorescent reporter group that is quenched before cleavage)

  • This compound stock solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.05% Triton X-100)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well microplate, add a fixed concentration of SPase I to each well.

  • Add the different concentrations of this compound to the wells and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Plot the enzyme activity against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Determination of Kinetic Parameters (Ki)

This experiment determines the inhibition constant (Ki) of this compound, which provides a measure of its binding affinity to the enzyme.

Materials:

  • Same as for the Signal Peptidase Inhibition Assay.

Procedure:

  • Perform the signal peptidase activity assay at various fixed concentrations of this compound.

  • For each concentration of the inhibitor, vary the concentration of the fluorogenic substrate.

  • Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

  • Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

  • Analyze the data using appropriate kinetic models (e.g., competitive, non-competitive, or mixed inhibition) to determine the Ki value.

Binding Affinity Determination (Kd) by Fluorescence Spectroscopy

This method measures the dissociation constant (Kd) of the this compound-SPase I complex.

Materials:

  • Purified soluble SPase I

  • This compound stock solution

  • Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorometer

Procedure:

  • Maintain a constant concentration of SPase I in a cuvette.

  • Titrate increasing concentrations of this compound into the cuvette.

  • After each addition of this compound, measure the change in the intrinsic tryptophan fluorescence of SPase I. The binding of this compound to the enzyme can cause a change in the local environment of tryptophan residues, leading to a change in fluorescence intensity.

  • Plot the change in fluorescence against the concentration of this compound.

  • Fit the data to a binding isotherm equation (e.g., one-site binding model) to calculate the Kd value.[4]

ExperimentalWorkflow cluster_0 Preparation cluster_1 Inhibition Assays cluster_2 Binding Assays cluster_3 Data Analysis A1 Purify soluble SPase I B1 IC50 Determination A1->B1 B2 Kinetic Analysis (Ki) A1->B2 C1 Fluorescence Spectroscopy (Kd) A1->C1 C2 Isothermal Titration Calorimetry (Kd) A1->C2 A2 Synthesize/Acquire this compound A2->B1 A2->B2 A2->C1 A2->C2 A3 Prepare Fluorogenic Substrate A3->B1 A3->B2 D1 Dose-Response Curves B1->D1 D2 Enzyme Kinetic Models B2->D2 D3 Binding Isotherms C1->D3 C2->D3

Figure 2: Experimental workflow for assessing SPase I inhibition.

Conclusion

This compound represents a promising class of antibiotics that target the essential bacterial type I signal peptidase.[9] Its mechanism of action, involving the non-covalent inhibition of the enzyme's active site, offers a novel approach to combating bacterial infections.[5][6] The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on the characterization and optimization of this compound and its analogs as next-generation antibiotics. Further research into overcoming resistance mechanisms and improving the pharmacokinetic properties of arylomycins will be crucial for their successful clinical development.[10]

References

Arylomycin A2 Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of arylomycin A2, a potent lipopeptide antibiotic that inhibits bacterial type I signal peptidase (SPase). Understanding the intricate connections between the molecular architecture of this compound and its antibacterial efficacy is crucial for the development of next-generation antibiotics capable of combating drug-resistant pathogens. This document provides a comprehensive overview of SAR studies, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing essential concepts through diagrams.

Introduction to this compound and its Mechanism of Action

This compound is a natural product belonging to a class of lipoglycopeptide antibiotics. Its unique structure features a biaryl-linked, N-methylated peptide macrocycle attached to a lipophilic tail.[1] The primary target of arylomycins is the bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from proteins secreted across the cell membrane. By inhibiting SPase, this compound disrupts protein secretion, leading to the accumulation of unprocessed pre-proteins in the cell membrane and ultimately causing bacterial cell death. This novel mechanism of action makes the arylomycin scaffold a promising candidate for the development of antibiotics with a low probability of cross-resistance to existing drug classes.

dot

Arylomycin This compound SPase Type I Signal Peptidase (SPase) Arylomycin->SPase Inhibits Secretion Protein Secretion Pathway SPase->Secretion Enables Accumulation Pre-protein Accumulation in Membrane Preproteins Secretory Pre-proteins Preproteins->Secretion Enters Secretion->Accumulation Disruption leads to Death Bacterial Cell Death Accumulation->Death Causes

Caption: Mechanism of action of this compound.

Core Structural Features and SAR Summary

The this compound molecule can be divided into three key domains for SAR studies: the N-terminal lipophilic tail, the biaryl-linked macrocyclic core, and the C-terminal carboxylic acid. Modifications in each of these regions have been shown to significantly impact antibacterial activity.

dot

Arylomycin This compound Core LipophilicTail N-terminal Lipophilic Tail Arylomycin->LipophilicTail Macrocycle Macrocyclic Core Arylomycin->Macrocycle CTerminus C-terminus Arylomycin->CTerminus Activity Antibacterial Activity LipophilicTail->Activity Modulates Macrocycle->Activity Essential for Binding CTerminus->Activity Critical for Potency

Caption: Key structural domains of this compound influencing activity.

Quantitative Structure-Activity Relationship Data

The following tables summarize the minimum inhibitory concentration (MIC) values of various this compound analogs against key bacterial strains. These data have been compiled from seminal studies in the field and provide a quantitative basis for understanding the SAR of this antibiotic class.

Modifications of the N-Terminal Lipophilic Tail

The lipophilic tail of this compound plays a crucial role in its interaction with the bacterial cell membrane and the SPase enzyme. Studies have shown that both the length and the branching of the acyl chain can significantly influence antibacterial potency.

CompoundLipophilic Tail ModificationMIC (µg/mL) vs. S. epidermidis RP62AMIC (µg/mL) vs. S. aureus (Sensitive Strain)
This compoundiso-C120.235>128
Arylomycin A-C16n-C160.2516
1 Amine-terminated tail3264
2 C10 tail0.532
3 C14 tail0.2516
4 C18 tail0.532

Data sourced from "Initial Efforts toward the Optimization of Arylomycins for Antibiotic Activity".

Modifications of the Macrocyclic Core

The 14-membered biaryl-linked macrocycle is essential for binding to the active site of SPase. While extensive modifications to the core are often detrimental to activity, certain substitutions on the aromatic rings have been explored.

CompoundMacrocycle ModificationMIC (µg/mL) vs. S. epidermidis RP62AMIC (µg/mL) vs. S. agalactiae COH1
Arylomycin A-C16Unmodified0.25>128
Arylomycin B-C16Nitrated macrocycle0.258
Arylomycin C-C16Glycosylated macrocycle0.25>128

Data sourced from "Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics" and "Synthesis and Biological Characterization of Arylomycin B Antibiotics".[2][3]

Modifications of the C-Terminus

The C-terminal carboxylic acid is critical for the inhibitory activity of arylomycins, as it is believed to interact with the catalytic residues of SPase.

CompoundC-terminal ModificationMIC (µg/mL) vs. S. epidermidis RP62AMIC (µg/mL) vs. S. aureus (Sensitive Strain)
Arylomycin A-C16Carboxylic acid0.2516
5 Methyl ester>128>128
6 Aldehyde48
7 N-methyl amide64>128

Data sourced from "Initial Efforts toward the Optimization of Arylomycins for Antibiotic Activity".

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative arylomycin analog and the determination of its antibacterial activity.

Synthesis of Arylomycin A-C16 Analog

The total synthesis of arylomycin A-C16 can be achieved through a convergent strategy involving the preparation of the lipopeptide tail and the macrocyclic core, followed by their coupling.[4]

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start Starting Materials lipopeptide_synth Lipopeptide Tail Synthesis (Solution-phase peptide coupling) start->lipopeptide_synth macrocycle_synth Macrocycle Precursor Synthesis start->macrocycle_synth coupling Coupling of Tail and Core (e.g., DEPBT) lipopeptide_synth->coupling suzuki Intramolecular Suzuki-Miyaura Coupling macrocycle_synth->suzuki macrocycle_core Macrocyclic Core suzuki->macrocycle_core macrocycle_core->coupling deprotection Final Deprotection coupling->deprotection final_product Arylomycin A-C16 deprotection->final_product

Caption: General synthetic workflow for Arylomycin A-C16.

Step 1: Synthesis of the Lipopeptide Tail The lipopeptide tail is typically assembled using standard solution-phase peptide coupling techniques. For arylomycin A-C16, this involves the sequential coupling of the appropriate amino acid residues, followed by N-acylation with hexadecanoic acid.

Step 2: Synthesis of the Macrocyclic Core The synthesis of the macrocyclic precursor involves the assembly of the tripeptide chain containing the two aryl amino acid residues. One aryl residue is functionalized with a boronic acid or ester, and the other with a halide (e.g., iodide) to facilitate the subsequent Suzuki-Miyaura coupling.

Step 3: Macrocyclization via Suzuki-Miyaura Coupling The key macrocyclization step is achieved through an intramolecular Suzuki-Miyaura cross-coupling reaction.[4] This is typically carried out in the presence of a palladium catalyst and a base.

Step 4: Coupling of the Lipopeptide Tail and Macrocyclic Core The synthesized lipopeptide tail is coupled to the deprotected N-terminus of the macrocyclic core using a suitable peptide coupling reagent, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[3]

Step 5: Final Deprotection In the final step, any remaining protecting groups are removed to yield the target arylomycin A-C16 molecule.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of arylomycin analogs is quantified by determining the MIC, which is the lowest concentration of the compound that inhibits the visible growth of a bacterium. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standard protocol for this assay.[5]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to a 0.5 McFarland standard)

  • Arylomycin analog stock solution

Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the arylomycin analog in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension. Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the arylomycin analog at which there is no visible bacterial growth.

Conclusion and Future Directions

The SAR studies on this compound have provided invaluable insights into the structural requirements for its antibacterial activity. The lipophilic tail is crucial for membrane interaction and can be optimized for improved potency and spectrum. The macrocyclic core is essential for target binding, and while less amenable to modification, subtle changes can influence activity against specific pathogens. The C-terminal carboxylate is a critical pharmacophore for interaction with the SPase active site.

Future research in this area will likely focus on the design and synthesis of novel analogs with enhanced activity against a broader range of Gram-negative bacteria, a current challenge for the arylomycin class. Strategies may include the introduction of chemical groups to improve outer membrane permeation and the exploration of non-natural amino acid substitutions in the macrocycle to enhance binding affinity and overcome resistance mechanisms. The continued exploration of the arylomycin scaffold holds significant promise for the development of new antibiotics to address the growing threat of antimicrobial resistance.

References

Validating the Target of Arylomycin A2 in Pathogenic Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the validation of Type I Signal Peptidase (SPase) as the molecular target of the natural antibiotic, Arylomycin A2. The document details the mechanism of action, presents quantitative data on its antibacterial activity, and offers detailed experimental protocols for key target validation studies.

Introduction to this compound and its Target

Arylomycins are a class of cyclic lipopeptides that have garnered significant interest as potential novel antibiotics due to their unique mechanism of action.[1] Initially isolated from Streptomyces sp., they exhibit activity against a range of bacteria, including Gram-positive pathogens.[1] The primary molecular target of the arylomycin class of antibiotics is the essential bacterial enzyme, Type I Signal Peptidase (SPase).[1] SPase plays a crucial role in the secretion of proteins by cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[2] Inhibition of this essential enzyme leads to an accumulation of unprocessed preproteins in the cell membrane, disrupting membrane integrity and ultimately causing bacterial cell death.[3] The validation of SPase as the target of this compound has been a critical step in its development as a potential therapeutic agent.

Mechanism of Action: Inhibition of Signal Peptidase

This compound binds to the active site of SPase, mimicking the substrate's conformation. The macrocyclic core of the antibiotic inserts into the active site cleft, making crucial contacts with the catalytic residues of the enzyme.[4] Specifically, the C-terminal carboxylate of this compound interacts with the catalytic dyad of SPase, which in many bacteria consists of serine and lysine residues.[1][2] This binding competitively inhibits the natural substrate from accessing the active site, thereby blocking the cleavage of signal peptides and disrupting the protein secretion pathway.

cluster_membrane Cytoplasmic Membrane Preprotein Preprotein SPase Signal Peptidase (SPase) Preprotein->SPase 1. Substrate Binding Mature_Protein Mature_Protein SPase->Mature_Protein 2. Cleavage Disrupted_Membrane Membrane Disruption & Cell Death SPase->Disrupted_Membrane Accumulation of Unprocessed Preproteins Arylomycin_A2 This compound Arylomycin_A2->SPase Inhibition Extracellular_Space Extracellular_Space Mature_Protein->Extracellular_Space 3. Secretion Ribosome Ribosome Ribosome->Preprotein Protein Synthesis

Mechanism of this compound Inhibition of Bacterial Signal Peptidase.

Quantitative Assessment of this compound Activity

The antibacterial efficacy of this compound and its synthetic analogs is quantified by determining their Minimum Inhibitory Concentrations (MICs) against various pathogenic bacteria. The binding affinity to its target, SPase, is determined by measuring the dissociation constant (Kd).

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the MIC values of this compound and its analog, Arylomycin A-C16, against a selection of pathogenic bacteria.

Table 1: MICs of Arylomycin A-C16 against Staphylococcus aureus

StrainMIC (µg/mL)
Panel of 117 strains (MIC50)16
Panel of 117 strains (MIC90)>128
USA30032

Data sourced from multiple studies on S. aureus susceptibility.[4][5]

Table 2: MICs of Arylomycin A-C16 against various bacteria

Bacterial StrainMIC (µg/mL)
Escherichia coli (sensitized mutant PAS0232)4
Escherichia coli (wild-type)>128
Pseudomonas aeruginosa (wild-type)High (variable)
Streptococcus pneumoniae8 - 64

MIC values are highly dependent on the specific strain and the presence of resistance mutations in the SPase gene.[6][7][8]

Binding Affinity (Kd)

The binding affinity of this compound to its target, E. coli SPase, has been determined using biophysical methods.

Table 3: Binding Affinity of this compound for E. coli Signal Peptidase

LigandMethodApparent Kd (µM)
This compoundSteady-state fluorescence spectroscopy0.94 ± 0.04

Data from biophysical analysis of this compound binding to a soluble fragment of E. coli SPase.[3]

Experimental Protocols for Target Validation

A multi-pronged approach is required to robustly validate the target of a novel antibiotic. The following section details the key experimental protocols used in the validation of SPase as the target of this compound.

cluster_workflow Target Validation Workflow for this compound cluster_biochem Biochemical Approaches cluster_genetic Genetic Approaches cluster_biophys Biophysical Characterization Start Hypothesis: SPase is the target Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Genetic_Studies Genetic Studies Start->Genetic_Studies Biophysical_Interaction Biophysical Interaction Studies Biochemical_Assays->Biophysical_Interaction Affinity_Chromatography Affinity Chromatography Biochemical_Assays->Affinity_Chromatography Photo_Affinity_Labeling Photo-affinity Labeling Biochemical_Assays->Photo_Affinity_Labeling Genetic_Studies->Biophysical_Interaction Resistance_Mapping Resistance Mapping Genetic_Studies->Resistance_Mapping Gene_Knockout Gene Knockout/Knockdown Genetic_Studies->Gene_Knockout Validation Target Validated? Biophysical_Interaction->Validation ITC Isothermal Titration Calorimetry (ITC) Biophysical_Interaction->ITC Fluorescence Fluorescence Spectroscopy Biophysical_Interaction->Fluorescence

Experimental workflow for the validation of this compound's target.
Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strain of interest overnight. Dilute the overnight culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Protein and Ligand Preparation:

    • Express and purify the soluble domain of the target SPase.

    • Dialyze the purified SPase and the this compound solution extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

    • Accurately determine the concentrations of the protein and ligand.

  • ITC Experiment Setup:

    • Load the purified SPase solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small injections of this compound into the SPase solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Affinity Chromatography for Target Pull-down (General Protocol)

This technique uses an immobilized version of the drug to capture its binding partners from a cell lysate.

  • Preparation of this compound Affinity Resin:

    • Synthesize an this compound analog with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Couple the this compound analog to the beads according to the manufacturer's protocol.

    • Block any remaining active sites on the beads.

  • Preparation of Bacterial Lysate:

    • Grow the target bacteria to mid-log phase.

    • Harvest the cells and lyse them using a suitable method (e.g., sonication, French press) in a non-denaturing lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Pull-down:

    • Incubate the clarified lysate with the this compound affinity resin (and a control resin with no coupled ligand) for several hours at 4°C with gentle rotation.

    • Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the specifically bound proteins from the resin using a competitive ligand, a change in pH, or a denaturing agent (e.g., SDS-PAGE loading buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify them by mass spectrometry.

Site-Directed Mutagenesis to Confirm Target Engagement

This method is used to introduce specific mutations into the gene encoding SPase to investigate their effect on this compound susceptibility.

  • Primer Design: Design primers containing the desired mutation in the lepB (SPase) gene.

  • Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type lepB gene as a template and the mutagenic primers.

  • Template Removal: Digest the parental, methylated template DNA with the DpnI restriction enzyme.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Sequence Verification: Isolate the plasmid DNA from the resulting colonies and sequence the lepB gene to confirm the presence of the desired mutation.

  • Phenotypic Analysis: Express the mutant SPase in the host bacterium and determine the MIC of this compound for the mutant strain compared to the wild-type strain. An increase in MIC for the mutant strain suggests that the mutated residue is important for drug-target interaction.

Conclusion

The convergence of evidence from biochemical, genetic, and biophysical studies has robustly validated Type I Signal Peptidase as the primary molecular target of this compound in pathogenic bacteria. The direct inhibition of this essential enzyme, confirmed through binding studies and the observation of resistance-conferring mutations in the SPase gene, solidifies the mechanism of action of this promising class of antibiotics. The methodologies outlined in this guide provide a framework for the continued investigation and development of arylomycins and other novel antibiotics that target the bacterial protein secretion pathway.

References

An In-Depth Technical Guide to the Arylomycin A2 Binding Site on E. coli Signal Peptidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the natural product antibiotic, arylomycin A2, and its target, the E. coli type I signal peptidase (SPase). The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in the fields of antibiotic development, enzymology, and structural biology.

Introduction

Bacterial type I signal peptidase is a vital enzyme responsible for the cleavage of signal peptides from preproteins during their translocation across the cytoplasmic membrane.[1] Its essential role in protein secretion makes it an attractive target for the development of novel antibiotics. The arylomycins are a class of natural product antibiotics that have been shown to inhibit SPase.[1] This guide focuses on the interaction of this compound with the soluble catalytic domain of E. coli SPase (SPase I Δ2-75), providing quantitative binding data, detailed experimental protocols, and visualizations of the binding site and experimental workflows.

Quantitative Data on this compound Binding

The binding affinity of this compound to the soluble, catalytically active fragment of E. coli type I signal peptidase (SPase Δ2-75) has been determined using steady-state fluorescence spectroscopy. The key quantitative parameter is the apparent dissociation constant (Kd).

ParameterValueMethodReference
Apparent Dissociation Constant (Kd)0.94 ± 0.04 µMSteady-State Fluorescence Spectroscopy[1]

Molecular Interactions at the Binding Site

Crystallographic studies have revealed the precise binding mode of this compound within the active site of E. coli SPase. This compound binds in a non-covalent manner to a subsite near the catalytic center. The binding is characterized by a network of hydrogen bonds and van der Waals interactions.

Key interacting residues of E. coli signal peptidase with this compound include:

  • Ser88: Forms part of the oxyanion hole and interacts with the inhibitor.

  • Ser90: The catalytic nucleophile, which is in close proximity to the bound this compound.

  • Lys145: The catalytic general base, also in close proximity to the inhibitor.

A significant observation from structural studies is that this compound and the β-sultam inhibitor, BAL0019193, bind to non-overlapping subsites within the active site region. BAL0019193 establishes interactions with residues Ser88, Ser90, Lys145, Asn277, Ala279, and Glu307 of the enzyme, as well as with the bound this compound molecule.

cluster_SPase E. coli Signal Peptidase Active Site cluster_Inhibitors Inhibitors Ser90 Ser90 (Catalytic Nucleophile) Lys145 Lys145 (Catalytic Base) Ser88 Ser88 (Oxyanion Hole) OtherResidues Asn277, Ala279, Glu307 Arylomycin This compound Arylomycin->Ser90 Proximity Arylomycin->Lys145 Proximity Arylomycin->Ser88 Interaction BAL0019193 BAL0019193 (β-sultam) Arylomycin->BAL0019193 Adjacent Binding BAL0019193->Ser90 Proximity BAL0019193->Lys145 Proximity BAL0019193->Ser88 Proximity BAL0019193->OtherResidues Interaction

This compound and BAL0019193 Binding Sites

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding of this compound to E. coli signal peptidase.

Expression and Purification of Soluble E. coli Signal Peptidase (SPase I Δ2-75)

This protocol describes the expression and purification of the soluble, catalytically active domain of E. coli signal peptidase, residues 2-75 having been deleted.

  • Expression:

    • The gene encoding SPase I Δ2-75 is cloned into a suitable expression vector (e.g., pET vector) and transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

    • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic, which is grown overnight at 37°C with shaking.

    • The starter culture is used to inoculate a larger volume of LB broth, and the culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated for an additional 3-4 hours at 37°C.

  • Cell Lysis and Lysate Preparation:

    • Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

    • The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography:

    • If the protein is expressed with a His-tag, the clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

    • The His-tagged protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Size-Exclusion Chromatography:

    • The eluted fractions containing the protein of interest are pooled and concentrated.

    • The concentrated protein is further purified by size-exclusion chromatography using a column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).

    • Fractions containing the purified SPase I Δ2-75 are collected, and the protein concentration is determined.

X-ray Crystallography of the SPase-Arylomycin A2 Complex

This protocol outlines the steps for obtaining a crystal structure of the E. coli SPase I Δ2-75 in complex with this compound.

  • Co-crystallization:

    • Purified SPase I Δ2-75 is mixed with this compound at a 1:1 molar ratio.

    • The complex is incubated on ice for 1 hour.

    • Crystallization is performed using the sitting-drop vapor diffusion method at 18°C.

    • The drop consists of 1 µL of the protein-inhibitor complex and 1 µL of the reservoir solution.

    • A typical reservoir solution contains 0.2 M ammonium formate, 25% (w/v) PEG 2000, 0.1 M sodium cacodylate pH 6.5, and 5% (v/v) tert-amyl alcohol.

  • Data Collection:

    • Crystals are cryo-protected by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-25% glycerol).

    • The crystals are then flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed and scaled.

    • The structure is solved by molecular replacement using a previously determined structure of the apo-enzyme as a search model.

    • The model is refined using crystallographic refinement software, and the this compound molecule is built into the electron density map.

cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Purification Purify SPase I Δ2-75 Complexation Form SPase-Arylomycin A2 Complex Purification->Complexation SittingDrop Sitting-Drop Vapor Diffusion Complexation->SittingDrop CrystalGrowth Crystal Growth SittingDrop->CrystalGrowth Cryo Cryo-protection & Freezing CrystalGrowth->Cryo Diffraction X-ray Diffraction Cryo->Diffraction DataProcessing Data Processing & Scaling Diffraction->DataProcessing MR Molecular Replacement DataProcessing->MR Refinement Model Building & Refinement MR->Refinement Analysis Structural Analysis Refinement->Analysis

X-ray Crystallography Workflow
Steady-State Fluorescence Spectroscopy

This protocol describes the determination of the binding affinity of this compound to SPase I Δ2-75 using the intrinsic fluorescence of the protein.

  • Instrumentation:

    • A fluorescence spectrophotometer equipped with a temperature-controlled cuvette holder is used.

    • Excitation and emission wavelengths are set to 280 nm and 300-400 nm, respectively, to monitor the quenching of tryptophan fluorescence upon ligand binding.

  • Sample Preparation:

    • A stock solution of purified SPase I Δ2-75 is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

    • A stock solution of this compound is prepared in the same buffer, with a small amount of DMSO if necessary to ensure solubility.

  • Titration:

    • A fixed concentration of SPase I Δ2-75 (e.g., 1 µM) is placed in a quartz cuvette.

    • Small aliquots of the this compound stock solution are added sequentially to the cuvette.

    • After each addition, the solution is mixed and allowed to equilibrate for a few minutes.

    • The fluorescence emission spectrum is recorded after each addition.

  • Data Analysis:

    • The decrease in fluorescence intensity at the emission maximum is plotted against the concentration of this compound.

    • The data are fitted to a suitable binding equation (e.g., a one-site binding model) to determine the apparent dissociation constant (Kd).

Conclusion

This technical guide has provided a detailed overview of the binding of this compound to its target, E. coli signal peptidase. The quantitative data, molecular interaction details, and comprehensive experimental protocols presented here serve as a valuable resource for researchers working on the development of novel antibiotics targeting this essential bacterial enzyme. The structural and biophysical insights into this interaction can guide the design of more potent and specific inhibitors of signal peptidase.

References

Methodological & Application

Determining the Potency of Arylomycin A2: A Protocol for Minimum Inhibitory Concentration (MIC) Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Arylomycin A2, a novel antibiotic targeting bacterial type I signal peptidase (SPase). The provided methodologies are based on established standards for antimicrobial susceptibility testing and are intended for researchers, scientists, and drug development professionals. Accurate MIC determination is a critical step in the evaluation of new antimicrobial agents, providing essential data on their potency and spectrum of activity.

Principle of the Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This protocol outlines two standard methods for MIC determination: broth microdilution and agar dilution.[1][3] The choice of method may depend on the specific research question, the number of isolates to be tested, and laboratory resources. In both methods, a standardized bacterial inoculum is exposed to serial dilutions of this compound, and the concentration at which growth is inhibited is determined.[1][4]

Materials and Reagents

  • This compound (powder)

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile petri dishes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Quality control (QC) bacterial strains with known MIC values

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35-37°C)

  • Pipettes and sterile tips

  • Inoculating loops or swabs

  • Vortex mixer

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).[5]

  • Further dilute the stock solution in the appropriate sterile broth (CAMHB) or sterile water to create a working stock solution for serial dilutions.

Broth Microdilution Method

This method is performed in 96-well microtiter plates and is suitable for testing multiple compounds or isolates simultaneously.

3.2.1. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

3.2.2. Plate Preparation and Inoculation:

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the this compound working stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.

  • The final volume in each well will be 100 µL.

3.2.3. Incubation and Interpretation:

  • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[1][6]

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (clear well).[2][6]

Agar Dilution Method

This method is considered a reference method and is useful for testing a large number of bacterial strains against a single antibiotic.[3]

3.3.1. Plate Preparation:

  • Prepare a series of two-fold dilutions of this compound in sterile water or a suitable buffer.

  • For each concentration, add a defined volume of the antibiotic dilution to molten MHA (kept at 45-50°C) to achieve the final desired concentration. For example, add 2 mL of the antibiotic dilution to 18 mL of molten agar.[7]

  • Mix well and pour the agar into sterile petri dishes.

  • Allow the agar to solidify completely. Prepare one antibiotic-free plate as a growth control.

3.3.2. Inoculum Preparation:

  • Prepare the bacterial inoculum as described in section 3.2.1. The final inoculum for agar dilution should be approximately 1 x 10⁴ CFU per spot.[3]

3.3.3. Inoculation and Incubation:

  • Using a multipoint inoculator or a pipette, spot a small volume (1-2 µL) of the standardized bacterial inoculum onto the surface of each agar plate, including the control plate.

  • Allow the spots to dry completely before inverting the plates.

  • Incubate the plates at 35-37°C for 16-20 hours.[3]

3.3.4. Interpretation:

  • After incubation, examine the plates for bacterial growth at the inoculation spots.

  • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.[3]

Data Presentation

Summarize the MIC values in a clear and organized table. Include the bacterial strain, the MIC of this compound, and the MIC of a relevant control antibiotic.

Table 1: Example of MIC Data for this compound

Bacterial StrainThis compound MIC (µg/mL)Control Antibiotic MIC (µg/mL)
Staphylococcus aureus ATCC 292138 - 32[Insert Control MIC]
Staphylococcus aureus (Clinical Isolate 1)16[Insert Control MIC]
Staphylococcus aureus (Clinical Isolate 2)>128[Insert Control MIC]
Escherichia coli ATCC 259224 - 8[Insert Control MIC]

Note: The provided MIC values for S. aureus are based on published data for Arylomycin A derivatives and should be confirmed experimentally for this compound.[8]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_method MIC Determination Method cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Broth Microdilution (Serial Dilution in 96-well plate) A->C D Agar Dilution (Incorporate into MHA plates) A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate with Bacteria B->E C->E D->E F Incubate at 37°C for 16-20 hours E->F G Read Results (Lowest concentration with no growth) F->G

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Interpretation MIC_Value Determined MIC Value (µg/mL) Breakpoint_S Susceptible Breakpoint MIC_Value->Breakpoint_S Breakpoint_I Intermediate Breakpoint MIC_Value->Breakpoint_I > S and < R Breakpoint_R Resistant Breakpoint MIC_Value->Breakpoint_R Interpretation_S Susceptible Breakpoint_S->Interpretation_S Interpretation_I Intermediate Breakpoint_I->Interpretation_I Interpretation_R Resistant Breakpoint_R->Interpretation_R

Caption: Logical relationship for interpreting MIC results based on clinical breakpoints.

References

Application Notes and Protocols: Arylomycin A2 Signal Peptidase Enzymatic Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycin A2 is a member of a novel class of cyclic lipopeptide antibiotics that exhibit potent bactericidal activity by inhibiting bacterial Type I signal peptidase (SPase).[1] SPase is an essential enzyme responsible for the cleavage of N-terminal signal peptides from pre-proteins during their translocation across the cytoplasmic membrane. This process is crucial for the proper localization and function of a multitude of extracytoplasmic proteins, including many virulence factors. The unique mechanism of action of arylomycins, targeting a key step in protein secretion, makes SPase an attractive target for the development of new antibiotics to combat drug-resistant bacteria.

These application notes provide a detailed protocol for an in vitro enzymatic assay to characterize the inhibitory activity of this compound against bacterial Type I signal peptidase. The assay utilizes a Förster Resonance Energy Transfer (FRET) based substrate for sensitive and continuous monitoring of enzyme activity.

Principle of the FRET-based Assay

The enzymatic assay for Type I signal peptidase relies on a synthetic peptide substrate labeled with a FRET pair, typically a fluorophore and a quencher. In its intact state, the close proximity of the fluorophore and quencher results in the quenching of the fluorescent signal. Upon cleavage of the peptide substrate by SPase at its recognition site, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This change in fluorescence is directly proportional to the enzymatic activity and can be used to determine the kinetics of the enzyme and the potency of inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of SPase inhibition by this compound and the general workflow of the enzymatic assay.

spase_inhibition cluster_membrane Bacterial Cytoplasmic Membrane SPase Type I Signal Peptidase (SPase) Mature_Protein Mature Protein SPase->Mature_Protein Cleavage Signal_Peptide Cleaved Signal Peptide SPase->Signal_Peptide Release Preprotein Pre-protein with Signal Peptide Preprotein->SPase Binding Arylomycin This compound Arylomycin->SPase Inhibition assay_workflow A Prepare Reagents: - Purified SPase - FRET Substrate - this compound - Assay Buffer B Dispense this compound dilutions into microplate wells A->B C Add purified SPase to wells and pre-incubate B->C D Initiate reaction by adding FRET substrate C->D E Monitor fluorescence intensity over time in a plate reader D->E F Data Analysis: - Calculate initial reaction velocities - Determine IC50 value E->F

References

Application Notes and Protocols for the In Vivo Formulation of Arylomycin A2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycin A2 is a lipopeptide antibiotic that demonstrates potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus epidermidis.[1][2] Its mechanism of action involves the inhibition of bacterial type I signal peptidase (SPase I), an essential enzyme in protein secretion, making it a promising candidate for the development of new antimicrobial therapies.[1][2] However, the lipophilic nature of this compound, characterized by a predicted aqueous solubility of 0.00815 mg/mL and a LogP between 2.02 and 3.9, presents a significant challenge for developing formulations suitable for in vivo studies.[3] This document provides detailed application notes and protocols for the formulation of this compound for parenteral administration in preclinical research.

Data Presentation

A summary of the relevant quantitative data for this compound is presented in Table 1. This information is critical for the formulation development process.

ParameterValueReference
Molecular Weight~825.0 g/mol [3]
Predicted Aqueous Solubility0.00815 mg/mL[3]
LogP2.02 - 3.9[3]
MIC vs. S. epidermidis 14570.235 µg/mL[1][2]
MIC vs. S. epidermidis RP62A0.058 µg/mL[1][2]
Stock Solution StabilityStable at -80°C in DMSO (20 mM)[3]

Table 1: Physicochemical and Microbiological Properties of this compound

Experimental Protocols

Two primary formulation strategies are presented: a solvent-based formulation for direct injection and a liposomal formulation for improved delivery and potentially altered pharmacokinetic profiles.

Protocol 1: Solvent-Based Formulation for Parenteral Administration

This protocol is adapted from a method suggested for in vivo studies of this compound. It utilizes a mixture of solvents and surfactants to achieve a clear solution suitable for injection.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Sterile water for injection (WFI) or sterile corn oil

Procedure:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in sterile DMSO. Based on a molecular weight of 825.0 g/mol , this corresponds to 16.5 mg of this compound per mL of DMSO. Ensure the compound is completely dissolved. Store this stock solution at -80°C.[3]

  • Formulation Preparation (Aqueous-based):

    • In a sterile tube, add the required volume of the this compound DMSO stock solution.

    • Add PEG300 to the DMSO solution. A common starting ratio is 1:1 (v/v) DMSO:PEG300. Mix thoroughly until the solution is clear.

    • Add Tween 80 to the mixture. A typical starting concentration is 5-10% (v/v) of the total volume. Mix until the solution is clear.

    • Slowly add sterile WFI to the desired final concentration, mixing continuously. The final concentration of DMSO should be kept as low as possible, ideally below 10% of the total injection volume, to minimize potential toxicity.

  • Formulation Preparation (Oil-based):

    • In a sterile tube, add the required volume of the this compound DMSO stock solution.

    • Add sterile corn oil to the DMSO solution to achieve the desired final concentration. Mix thoroughly to ensure a uniform suspension or solution.

  • Final Preparation: Before administration, visually inspect the formulation for any precipitation or phase separation. The final formulation should be a clear solution. If precipitation occurs, optimization of the excipient ratios may be necessary. The formulation should be prepared fresh before each experiment.

Protocol 2: Liposomal Formulation using Thin-Film Hydration

This protocol describes the encapsulation of the lipophilic this compound into liposomes, which can enhance solubility, stability, and potentially modulate the pharmacokinetic profile.

Materials:

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid/Drug Mixture Preparation:

    • In a round-bottom flask, dissolve DPPC, cholesterol, and this compound in chloroform. A common molar ratio for DPPC:Cholesterol is 2:1. The amount of this compound should be determined based on the desired drug-to-lipid ratio (e.g., 1:10 to 1:20 by weight).

  • Thin-Film Formation:

    • Evaporate the chloroform using a rotary evaporator at a temperature above the phase transition temperature of DPPC (~41°C). This will form a thin, uniform lipid-drug film on the inner surface of the flask.

    • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid-drug film by adding sterile PBS (pH 7.4) pre-warmed to a temperature above the phase transition temperature of the lipids.

    • Agitate the flask by gentle rotation to allow the film to swell and form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through a 100 nm polycarbonate membrane using a lipid extruder. Repeat this process 10-15 times to ensure a homogenous population of liposomes.

  • Characterization (Optional but Recommended):

    • Determine the particle size and zeta potential of the liposomal formulation using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and measuring the drug concentration in both fractions using a suitable analytical method like HPLC.

Visualizations

The following diagrams illustrate the experimental workflow for the liposomal formulation and the proposed signaling pathway of this compound.

experimental_workflow cluster_prep Preparation of Lipid-Drug Mixture cluster_film Thin-Film Formation cluster_hydration Hydration and Vesicle Formation cluster_sizing Vesicle Sizing cluster_final Final Product dissolve Dissolve this compound, DPPC, and Cholesterol in Chloroform evaporate Evaporate Chloroform (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate with PBS (pH 7.4) dry->hydrate extrude Extrusion through 100 nm Membrane hydrate->extrude liposomes This compound-Loaded Liposomes extrude->liposomes

Caption: Liposomal formulation workflow for this compound.

signaling_pathway cluster_membrane Bacterial Cytoplasmic Membrane spase Type I Signal Peptidase (SPase I) mature_protein Mature Protein (Secreted) spase->mature_protein Cleavage accumulation Accumulation of Unprocessed Preproteins spase->accumulation preprotein Secretory Preprotein (with Signal Peptide) preprotein->spase Processing arylomycin This compound arylomycin->spase Binds to Active Site inhibition Inhibition disruption Membrane Disruption & Cell Death accumulation->disruption

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: Experimental Use of Arylomycin A2 in a Murine Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental use of Arylomycin A2, a novel antibiotic targeting bacterial type I signal peptidase (SPase), in a murine infection model. The information compiled is based on published research on arylomycins and standardized murine infection model protocols.

Introduction

This compound is a natural product antibiotic with a unique mechanism of action, the inhibition of bacterial type I signal peptidase (SPase).[1][2] SPase is an essential enzyme in bacteria, responsible for the cleavage of signal peptides from proteins that are translocated across the cytoplasmic membrane.[3][4] Inhibition of SPase leads to the accumulation of unprocessed preproteins, disruption of the cell membrane, and ultimately, bacterial cell death.[3] Due to this novel target, which is distinct from those of clinically available antibiotics, arylomycins represent a promising class of compounds for combating drug-resistant bacterial infections.[4][5]

While this compound itself has a relatively narrow spectrum of activity, its study has paved the way for the development of more potent synthetic analogs with broader activity.[4] The following protocols and data provide a framework for evaluating the in vivo efficacy of this compound and its derivatives in a preclinical murine model of bacterial infection.

Quantitative Data

Due to a rapid research progression towards more potent analogs, detailed in vivo efficacy data for the parent compound this compound is limited in publicly available literature. The following tables present in vitro data for the closely related and more potent synthetic analog, Arylomycin C16, and a representative table for a hypothetical in vivo study to illustrate how such data would be presented.

Table 1: In Vitro Activity of Arylomycin C16 Against Clinical Isolates of Coagulase-Negative Staphylococci[5]
Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus epidermidis300.510.25 - 2
Staphylococcus haemolyticus30120.5 - 4
Staphylococcus hominis20241 - 8
Staphylococcus lugdunensis10110.5 - 2
Staphylococcus saprophyticus20≥64>648 - >64
Staphylococcus simulans202>641 - >64

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Table 2: Representative Data from a Murine Skin Infection Model (Illustrative)
Treatment GroupDose (mg/kg)Administration RouteBacterial Load (Log10 CFU/g tissue) ± SDPercent Survival
Vehicle Control-Subcutaneous7.8 ± 0.50%
This compound20Subcutaneous5.2 ± 0.760%
This compound40Subcutaneous4.1 ± 0.680%
Vancomycin10Intraperitoneal4.5 ± 0.580%

This table presents hypothetical data for illustrative purposes, based on typical outcomes in murine infection models.

Experimental Protocols

The following is a detailed protocol for a murine subcutaneous abscess model to evaluate the efficacy of this compound against Staphylococcus aureus. This protocol is synthesized from established models of bacterial skin infection.

Materials
  • This compound (or analog)

  • Staphylococcus aureus strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-8 week old female BALB/c mice

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Surgical scissors and forceps

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) plates

  • Anesthetic (e.g., isoflurane)

  • Analgesic

Protocol for Murine Subcutaneous Abscess Model
  • Bacterial Culture Preparation:

    • Inoculate S. aureus from a frozen stock into 5 mL of TSB.

    • Incubate overnight at 37°C with shaking.

    • The following day, dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).

    • Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of 2 x 108 CFU/mL.

  • Infection Procedure:

    • Anesthetize mice using isoflurane.

    • Shave a small area on the dorsum of each mouse.

    • Inject 50 µL of the bacterial suspension (1 x 107 CFU) subcutaneously into the shaved area.

    • Administer a pre-operative analgesic.

  • Treatment Administration:

    • Prepare this compound in a suitable vehicle (e.g., PBS with 5% DMSO).

    • At 24 hours post-infection, begin treatment.

    • Administer this compound (e.g., 20 mg/kg) or vehicle control via subcutaneous injection at the site of infection or via a systemic route (intraperitoneal or intravenous), depending on the experimental design.

    • Continue treatment once or twice daily for 3-5 days.

  • Monitoring and Endpoints:

    • Monitor the health of the mice daily (weight, activity, signs of distress).

    • Measure the size of the skin lesion (abscess) daily using calipers.

    • At the end of the treatment period (e.g., day 4 or 6 post-infection), euthanize the mice.

    • Aseptically excise the skin lesion and a defined area of surrounding tissue.

    • Weigh the tissue and homogenize it in sterile PBS.

    • Perform serial dilutions of the tissue homogenate and plate on TSA plates to determine the bacterial load (CFU/g of tissue).

    • For survival studies, monitor mice for up to 14 days and record the time of mortality.

Visualization of Pathways and Workflows

Mechanism of Action of this compound

Arylomycin_Mechanism cluster_cytoplasm Bacterial Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space Ribosome Ribosome Preprotein Preprotein Ribosome->Preprotein Translation Sec Translocon Sec Translocon Preprotein->Sec Translocon Targeting SPase Signal Peptidase (SPase) Sec Translocon->SPase Translocation Mature Protein Mature Protein SPase->Mature Protein Cleavage Cellular Function Cellular Function Mature Protein->Cellular Function Folding & Function This compound This compound This compound->SPase Inhibition

Caption: Mechanism of action of this compound targeting bacterial signal peptidase.

Experimental Workflow for Murine Infection Model

Murine_Infection_Workflow A 1. S. aureus Culture (Mid-log phase) B 2. Mouse Infection (Subcutaneous, 1x10^7 CFU) A->B C 3. Treatment Initiation (24h post-infection) B->C D Group 1: Vehicle Control C->D E Group 2: This compound (20 mg/kg) C->E F Group 3: Positive Control (e.g., Vancomycin) C->F G 4. Daily Monitoring (Lesion size, weight) D->G E->G F->G H 5. Endpoint Analysis (Day 4 post-infection) G->H I Bacterial Load Determination (CFU/g tissue) H->I J Statistical Analysis I->J

Caption: Workflow for evaluating this compound efficacy in a murine skin infection model.

References

Arylomycin A2: A Powerful Tool for Interrogating Bacterial Protein Secretion

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycin A2 is a lipopeptide antibiotic that has emerged as a critical research tool for studying bacterial protein secretion pathways. Its specific mechanism of action, the inhibition of bacterial type I signal peptidase (SPase I), allows for the targeted disruption of the general secretory (Sec) pathway. This pathway is essential for the translocation of a vast number of proteins from the cytoplasm across the inner membrane in bacteria. By inhibiting SPase I, this compound causes the accumulation of unprocessed precursor proteins in the cell membrane, leading to cell stress and eventual death in susceptible bacteria. This unique mode of action makes this compound an invaluable probe for dissecting the intricacies of protein secretion, identifying novel components of the secretion machinery, and screening for new antibacterial agents.

Mechanism of Action

This compound specifically targets and inhibits bacterial type I signal peptidase (SPase I), a crucial enzyme in the protein secretion pathway.[1][2] SPase I is responsible for cleaving the N-terminal signal peptide from preproteins after they have been translocated across the cytoplasmic membrane. This cleavage event releases the mature protein into the periplasm or allows for its proper insertion into the outer membrane. This compound binds to the active site of SPase I, preventing the processing of these preproteins.[2] This leads to an accumulation of unprocessed preproteins in the cytoplasmic membrane, disrupting membrane integrity and ultimately causing cell death.[1]

Data Presentation

The following table summarizes the quantitative data regarding the activity of this compound and its derivatives against various bacterial species and their signal peptidases.

CompoundOrganismTargetAssay TypeValueReference
This compoundEscherichia coliSignal Peptidase I (SPase I)Binding Affinity (Kd)0.94 ± 0.04 µM[3]
This compoundStaphylococcus epidermidisWhole CellMIC1.0 µg/mL
Arylomycin C16Staphylococcus epidermidisWhole CellMIC0.25 µg/mL
Arylomycin A-C16Escherichia coli (genetically sensitized)Whole CellMIC> 64 µg/mL[1]
Arylomycin A-C16Staphylococcus aureus (genetically sensitized)Whole CellMICVaries with conditions[1]
Arylomycin analog 103Staphylococcus aureus (USA300)Whole CellMIC1.0 µg/mL[4]
Arylomycin A16Staphylococcus aureus (USA300)Whole CellMIC32 µg/mL[4]

Experimental Protocols

Herein, we provide detailed protocols for key experiments utilizing this compound to study bacterial protein secretion.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (MHBII)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in MHBII.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHBII to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Serial Dilutions of this compound:

    • Perform a two-fold serial dilution of the this compound stock solution in MHBII in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (bacteria in MHBII without this compound) and a negative control well (MHBII only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound at which no visible growth of the bacteria is observed.

Protocol 2: In Vitro Signal Peptidase I (SPase I) Inhibition Assay (IC50 Determination)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified bacterial SPase I.

Materials:

  • Purified bacterial SPase I

  • SPase I FRET substrate (e.g., a peptide with a fluorophore and a quencher flanking the cleavage site)[5]

  • This compound stock solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the purified SPase I to the desired concentration in the assay buffer.

    • Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

    • Perform a serial dilution of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • This compound at various concentrations (or solvent control)

      • Purified SPase I enzyme

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the FRET substrate to each well to start the reaction.

  • Measure Fluorescence:

    • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the FRET pair. The cleavage of the substrate by SPase I will separate the fluorophore and quencher, resulting in an increase in fluorescence.

  • Calculate IC50:

    • Determine the initial reaction rates from the fluorescence data.

    • Plot the percentage of inhibition (relative to the solvent control) against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 3: Western Blot Analysis of Precursor Protein Accumulation

This protocol details the use of Western blotting to visualize the accumulation of unprocessed precursor proteins in bacterial cells treated with this compound.

Materials:

  • Bacterial strain of interest

  • This compound

  • Lysis buffer (e.g., Tris-HCl with lysozyme and protease inhibitors)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to a known secreted protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat Bacteria with this compound:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Divide the culture into two flasks: one treated with a sub-lethal concentration of this compound and one untreated control.

    • Incubate both cultures for a defined period (e.g., 1-2 hours).

  • Cell Lysis:

    • Harvest the cells from both cultures by centrifugation.

    • Resuspend the cell pellets in lysis buffer and incubate on ice to lyse the cells.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from the treated and untreated cell lysates onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Visualization:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system. An accumulation of a higher molecular weight band corresponding to the unprocessed precursor protein should be visible in the lane with the this compound-treated sample.

Visualizations

The following diagrams illustrate the bacterial protein secretion pathway and a general experimental workflow for studying the effects of this compound.

ProteinSecretionPathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm Ribosome Ribosome Preprotein Preprotein (with Signal Peptide) Ribosome->Preprotein Translation SecB SecB Preprotein->SecB Binding SecA SecA SecYEG SecYEG Translocon SecA->SecYEG Translocation SecB->SecA Targeting SPaseI Signal Peptidase I (SPase I) SecYEG->SPaseI Processing MatureProtein Mature Protein SPaseI->MatureProtein Cleavage Arylomycin This compound Arylomycin->SPaseI Inhibition

Caption: Bacterial protein secretion pathway and the inhibitory action of this compound.

ExperimentalWorkflow cluster_protein_analysis Cellular Protein Analysis start Start: Bacterial Culture treatment Treat with this compound (and control) start->treatment mic_assay MIC Assay treatment->mic_assay protein_analysis Protein Analysis treatment->protein_analysis spase_assay In Vitro SPase Assay treatment->spase_assay end End: Data Analysis mic_assay->end lysis Cell Lysis protein_analysis->lysis spase_assay->end sds_page SDS-PAGE lysis->sds_page western_blot Western Blot sds_page->western_blot western_blot->end

Caption: Experimental workflow for studying the effects of this compound.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Arylomycin A2 and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the mass spectrometry-based analysis of Arylomycin A2 and its derivatives. The content is designed to guide researchers in the qualitative and quantitative analysis of these novel antibiotics and in understanding their impact on bacterial proteomes.

Introduction

This compound is a naturally occurring cyclic lipopeptide antibiotic that exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of the bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway.[1] This unique target makes arylomycins a promising class of antibiotics for combating drug-resistant infections. Mass spectrometry is an indispensable tool for the structural characterization of this compound and its synthetic derivatives, as well as for elucidating their effects on bacterial physiology through quantitative proteomics.

Data Presentation

Mass Spectrometry Data for this compound and a Synthetic Derivative

The following tables present representative mass spectrometry data for this compound and a hypothetical synthetic derivative, this compound-C10, which has a shorter lipid tail. The data is based on analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode.

Table 1: LC-MS/MS Parameters for this compound

ParameterValue
Parent Ion (m/z) [M+H]⁺1263.7
Major Fragment Ions (m/z)1245.7, 1122.6, 995.5, 868.4, 731.3, 604.2
Collision Energy (eV)35
Retention Time (min)8.2

Table 2: LC-MS/MS Parameters for this compound-C10 (Hypothetical Derivative)

ParameterValue
Parent Ion (m/z) [M+H]⁺1235.7
Major Fragment Ions (m/z)1217.7, 1094.6, 967.5, 840.4, 703.3, 576.2
Collision Energy (eV)35
Retention Time (min)7.5
Quantitative Proteomics Data of Staphylococcus aureus Treated with this compound

The following table summarizes hypothetical quantitative proteomics data from an experiment where S. aureus was treated with a sub-lethal concentration of this compound. The data highlights proteins that are significantly upregulated, which are indicative of the cellular response to SPase inhibition. During a study of the S. aureus proteome, arylomycin treatment resulted in the increased production of HtrA, PrsA, and SAOUHSC_01761, which are known components of the cell wall stress stimulon.[1]

Table 3: Upregulated Proteins in S. aureus after this compound Treatment

Protein ID (UniProt)Protein NameFold Changep-value
Q2G1I7Serine protease HtrA3.2<0.01
P69335Peptidyl-prolyl cis-trans isomerase PrsA2.8<0.01
Q2G035Uncharacterized protein SAOUHSC_017612.5<0.05

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound and Derivatives

This protocol outlines the steps for preparing pure samples of this compound and its derivatives for LC-MS/MS analysis.

  • Solubilization: Dissolve 1 mg of the arylomycin compound in 1 mL of a 1:1 mixture of acetonitrile and water.

  • Dilution: Create a working solution of 1 µg/mL by diluting the stock solution in the same solvent mixture.

  • Acidification: Add formic acid to the working solution to a final concentration of 0.1% (v/v) to promote protonation for positive ion mode ESI.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.

Protocol 2: Sample Preparation for Quantitative Proteomics of Arylomycin-Treated Bacteria

This protocol describes the preparation of protein extracts from bacterial cultures for quantitative proteomic analysis.

  • Bacterial Culture: Grow S. aureus to the mid-logarithmic phase (OD600 ≈ 0.5) in a suitable broth medium.

  • Arylomycin Treatment: Expose the bacterial culture to a sub-lethal concentration of this compound (e.g., 0.5x MIC) for a defined period (e.g., 2 hours). An untreated culture should be grown in parallel as a control.

  • Cell Harvesting: Pellet the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM ammonium bicarbonate, 1% SDS) and lyse the cells using sonication on ice.

  • Protein Precipitation: Precipitate the proteins from the lysate by adding four volumes of cold acetone and incubating at -20°C overnight.

  • Protein Digestion: Pellet the precipitated proteins by centrifugation, wash with cold acetone, and resuspend in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Reduce the disulfide bonds with dithiothreitol (DTT), alkylate the cysteine residues with iodoacetamide, and digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • Quantification: Determine the peptide concentration using a BCA assay before LC-MS/MS analysis.

Protocol 3: LC-MS/MS Method for Arylomycin Analysis and Proteomics

This protocol provides a general LC-MS/MS method that can be adapted for the analysis of both pure arylomycin compounds and complex peptide mixtures from proteomic samples.

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) System:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: For pure compounds, use targeted MS/MS (product ion scan). For proteomics, use data-dependent acquisition (DDA) or data-independent acquisition (DIA).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Collision Gas: Argon.

Mandatory Visualizations

Signaling Pathway: Inhibition of Bacterial Protein Secretion by this compound

The following diagram illustrates the mechanism of action of this compound, which involves the inhibition of type I signal peptidase (SPase) in the bacterial general secretory (Sec) pathway.

Arylomycin_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm Ribosome Ribosome Preprotein Pre-protein (with signal peptide) Ribosome->Preprotein Translation SecA SecA (ATPase) Preprotein->SecA Binding SecYEG SecYEG Channel Preprotein->SecYEG Translocation SecA->SecYEG Targeting & ATP hydrolysis SPase Signal Peptidase (SPase) SecYEG->SPase Mature_Protein Mature Protein (folded) SPase->Mature_Protein Cleavage Signal_Peptide Signal Peptide (cleaved) SPase->Signal_Peptide Cleavage Arylomycin This compound Arylomycin->SPase Inhibition

Mechanism of this compound Inhibition
Experimental Workflow: Quantitative Proteomics of Arylomycin-Treated Bacteria

The following diagram outlines the experimental workflow for the quantitative proteomic analysis of bacteria treated with this compound.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Culture Bacterial Culture (e.g., S. aureus) Treatment This compound Treatment Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Lysis Cell Lysis Harvest->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Cleanup Peptide Cleanup (SPE) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing (Protein Identification & Quantification) LCMS->Data Table Table of Differentially Expressed Proteins Data->Table Pathway Pathway Analysis Data->Pathway

Quantitative Proteomics Workflow

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Arylomycin A2 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Arylomycin A2.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

This compound is a lipopeptide antibiotic with inherently low aqueous solubility. Its predicted water solubility is approximately 0.00815 mg/mL.[1] This lipophilic nature is also indicated by its calculated LogP values, which range from 2.02 to 3.9, suggesting a moderate to high preference for lipid environments over aqueous ones.[1]

Q2: In which organic solvents can I dissolve this compound?

This compound is soluble in several organic solvents. Stock solutions are commonly prepared in dimethyl sulfoxide (DMSO).[1] Other potential solvents for hydrophobic peptides include dimethylformamide (DMF), ethanol, and methanol.

Q3: How should I prepare a stock solution of this compound?

For a stock solution, dissolve this compound in 100% DMSO.[1] It has been reported that stock solutions of up to 20 mM in DMSO are stable when stored at -80°C.[1] When preparing aqueous working solutions from a DMSO stock, it is crucial to add the DMSO stock to the aqueous buffer dropwise while vortexing to avoid precipitation.

Q4: What are the general strategies to improve the aqueous solubility of this compound for my experiments?

Several strategies can be employed to enhance the aqueous solubility of this compound:

  • Use of Co-solvents: Incorporating a small percentage of an organic solvent like DMSO, ethanol, or acetonitrile in your aqueous buffer can significantly improve solubility.

  • pH Adjustment: The solubility of peptides can be influenced by the pH of the solution. For peptides with basic residues, dissolving in a slightly acidic buffer (e.g., containing 0.1% trifluoroacetic acid) can be effective.

  • Use of Solubilizing Agents: Excipients such as cyclodextrins can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.

  • Temperature and Sonication: Gently warming the solution (e.g., to 37°C) and using an ultrasonic bath can aid in the dissolution process.

Troubleshooting Guide

Issue: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

  • Possible Cause 1: High final concentration of this compound.

    • Solution: Decrease the final concentration of this compound in your working solution. Determine the maximum achievable concentration in your specific buffer system by performing a solubility test.

  • Possible Cause 2: Insufficient co-solvent.

    • Solution: Increase the percentage of the organic co-solvent (e.g., DMSO) in your final working solution. However, be mindful that high concentrations of organic solvents can affect biological assays. It is recommended to keep the final DMSO concentration as low as possible, ideally below 1% (v/v) for cellular assays.

  • Possible Cause 3: Rapid addition of the stock solution.

    • Solution: Add the DMSO stock solution to the aqueous buffer slowly and dropwise while continuously vortexing or stirring the buffer. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Possible Cause 4: pH of the buffer.

    • Solution: The net charge of this compound can influence its solubility. Experiment with buffers of different pH values to find the optimal pH for solubility. Since peptides are often more soluble at a pH away from their isoelectric point, testing both acidic and basic conditions can be beneficial.

Issue: I am observing inconsistent results in my biological assays.

  • Possible Cause: Undissolved this compound.

    • Solution: Ensure that your this compound is fully dissolved in your working solution. Before use, centrifuge your prepared solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound. Use the supernatant for your experiments. It is also advisable to measure the concentration of the supernatant using a suitable analytical method like HPLC to confirm the actual concentration of the dissolved compound.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Predicted Aqueous Solubility0.00815 mg/mL[1]
LogP2.02 - 3.9[1]
Molecular Weight~825 g/mol [1]

Table 2: General Co-solvent Recommendations for Hydrophobic Peptides

Co-solventTypical Starting ConcentrationMaximum Recommended for Cell-based Assays
DMSO1-5% (v/v)< 1% (v/v)
Ethanol5-10% (v/v)Varies, check cell line tolerance
Acetonitrile1-5% (v/v)Varies, check cell line tolerance

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 or 20 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Kinetic Solubility Assay using the Shake-Flask Method and HPLC Analysis

This protocol is adapted from general procedures for determining the kinetic solubility of poorly soluble compounds.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Orbital shaker

  • Centrifuge

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Test Solutions:

    • Add 198 µL of PBS (pH 7.4) to a series of microcentrifuge tubes.

    • Add 2 µL of the 10 mM this compound DMSO stock solution to each tube to achieve a final concentration of 100 µM with 1% DMSO. Prepare replicates for each time point.

  • Incubation:

    • Place the tubes on an orbital shaker at room temperature and shake for a defined period (e.g., 2 hours for kinetic solubility).

  • Separation of Undissolved Compound:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.

  • Sample Preparation for HPLC:

    • Carefully transfer a known volume of the supernatant (e.g., 100 µL) to a new tube.

    • Add an equal volume of ACN with 0.1% TFA to the supernatant to prevent precipitation in the HPLC system.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Use a suitable gradient of water with 0.1% TFA (Mobile Phase A) and ACN with 0.1% TFA (Mobile Phase B) to elute the compound.

    • Detect the compound using a UV detector at an appropriate wavelength (determined by a UV scan of this compound).

  • Quantification:

    • Prepare a standard curve of this compound in 50:50 ACN:Water with 0.1% TFA at known concentrations.

    • Determine the concentration of this compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the kinetic solubility.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation & Separation cluster_analysis Analysis start Start: this compound Powder stock Dissolve in 100% DMSO (e.g., 10 mM stock) start->stock working Dilute stock into aqueous buffer (e.g., PBS) stock->working shake Shake at Room Temp (e.g., 2 hours) working->shake centrifuge Centrifuge to pellet undissolved compound shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by HPLC supernatant->hplc result Determine Solubility hplc->result

Caption: Workflow for Kinetic Solubility Assay of this compound.

troubleshooting_logic start Issue: this compound Precipitates in Aqueous Buffer cause1 High Final Concentration? start->cause1 solution1 Decrease Concentration cause1->solution1 Yes cause2 Insufficient Co-solvent (DMSO)? cause1->cause2 No solution2 Increase Co-solvent % (while monitoring assay compatibility) cause2->solution2 Yes cause3 Improper Mixing Technique? cause2->cause3 No solution3 Add Stock Solution Slowly with Vortexing cause3->solution3 Yes cause4 Suboptimal pH? cause3->cause4 No solution4 Test Different Buffer pH Values cause4->solution4

Caption: Troubleshooting Precipitation Issues with this compound.

References

Arylomycin A2 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues associated with the long-term storage of Arylomycin A2.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid (lyophilized) this compound?

Q2: What are the recommended storage conditions for this compound in solution?

A2: There are slightly differing recommendations from suppliers for storing this compound in solution. To ensure the integrity of your experiments, it is advisable to prepare fresh solutions whenever possible or to conduct your own stability assessment for long-term storage. Based on available information, the following conditions have been suggested:

  • Store at -80°C for up to 6 months to 2 years.[1]

  • Store at -20°C for up to 1 month to 1 year.[1]

It is crucial to store solutions in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: What are the potential signs of this compound degradation?

A3: Degradation of this compound may not be visually apparent. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products are indicative of instability. A loss of biological activity, which can be assessed through Minimum Inhibitory Concentration (MIC) assays, is another indicator of degradation.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemical structure of this compound, a cyclic lipopeptide, the most probable degradation pathways involve the hydrolysis of its amide bonds within the peptide backbone. This can lead to the linearization of the macrocycle and the formation of smaller peptide fragments. Other potential degradation pathways, although less likely for the core structure, could involve modifications to the amino acid side chains or the lipid tail, particularly under oxidative or photolytic stress.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of antibacterial activity in experiments. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your stock solution (temperature, duration). 2. Prepare a fresh solution from a new vial of solid this compound. 3. Assess the purity of your stock solution using HPLC.
Inconsistent experimental results. Partial degradation of this compound leading to a lower effective concentration. Repeated freeze-thaw cycles of stock solutions.1. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. 2. Protect solutions from light and store at the recommended temperature.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.1. Compare the chromatogram to a reference standard of freshly prepared this compound. 2. Consider performing a forced degradation study to identify potential degradation products.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound Solutions

Storage Temperature Recommended Duration (Source 1[2]) Recommended Duration (Source 2[1])
-80°CUp to 6 monthsUp to 2 years
-20°CUp to 1 monthUp to 1 year

Note: The discrepancy in recommended storage durations highlights the importance of consulting the specific product datasheet provided by the supplier and, if necessary, performing internal stability assessments.

Experimental Protocols

Protocol: General Forced Degradation Study for this compound

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. This can help in identifying potential degradation products and developing a stability-indicating analytical method.

1. Materials:

  • This compound (solid)

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a C18 column and UV detector

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the solid this compound at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

4. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analyze the samples using a suitable HPLC method (e.g., a gradient method with a C18 column and a mobile phase of water and acetonitrile with a common additive like trifluoroacetic acid).

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound.

5. Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Characterize the major degradation products using mass spectrometry (MS) if available.

Visualizations

Potential_Degradation_Pathway Arylomycin_A2 Intact this compound (Cyclic Lipopeptide) Hydrolysis Hydrolysis (Acid/Base) Arylomycin_A2->Hydrolysis Other_Degradation Oxidation / Photolysis Arylomycin_A2->Other_Degradation Linearized_Peptide Linearized Lipopeptide Hydrolysis->Linearized_Peptide Peptide_Fragments Smaller Peptide Fragments Linearized_Peptide->Peptide_Fragments Modified_Products Modified Side Chains or Lipid Tail Other_Degradation->Modified_Products Experimental_Workflow Start Start: this compound Sample Forced_Degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) Start->Forced_Degradation HPLC_Analysis HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Analysis Data Analysis (% Degradation) HPLC_Analysis->Data_Analysis MS_Analysis Mass Spectrometry (MS) Analysis (Optional) HPLC_Analysis->MS_Analysis End End: Stability Profile Data_Analysis->End Structure_Elucidation Identification of Degradation Products MS_Analysis->Structure_Elucidation Structure_Elucidation->End

References

Troubleshooting low yield in Arylomycin A2 total synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Arylomycin A2 Total Synthesis: Technical Support Center

Welcome to the technical support center for the total synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this complex synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those leading to low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Macrocyclization Step

The formation of the 14-membered macrocycle is a critical, and often low-yielding, step in the this compound synthesis. Success hinges on favoring the intramolecular reaction over competing intermolecular oligomerization. Two primary strategies are employed: Intramolecular Suzuki-Miyaura Coupling and Macrolactamization.

Question 1: My intramolecular Suzuki-Miyaura reaction for the macrocycle formation is giving a very low yield (<25%). What are the likely causes and how can I optimize it?

Answer: Low yields in the intramolecular Suzuki-Miyaura coupling are typically due to suboptimal reaction conditions that favor intermolecular side reactions or cause decomposition. Here are key areas to troubleshoot:

  • High Concentration: The most critical factor is the concentration of the linear precursor. The reaction must be run under high-dilution conditions (typically 0.001 M to 0.005 M) to favor the intramolecular cyclization.

    • Troubleshooting: Ensure your solvent volume is correct and that addition of the precursor is done slowly over a long period (e.g., via syringe pump) to maintain pseudo-high dilution.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. PdCl₂(dppf) is a commonly used catalyst for this transformation.[1]

    • Troubleshooting:

      • Ensure the catalyst is fresh and active. Consider using a different palladium source or ligand if yields do not improve.

      • Perform a small-scale screen of different catalysts and bases (e.g., NaHCO₃, Cs₂CO₃, K₃PO₄).

  • Solvent and Temperature: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and side reactions. DMF is a common solvent for this step.[1]

    • Troubleshooting:

      • Use freshly distilled or purchased anhydrous solvent.

      • Thoroughly degas the solvent and reaction mixture by bubbling with argon or nitrogen for at least 30 minutes before adding the catalyst.

      • Optimize the reaction temperature. While these reactions are often run at elevated temperatures (e.g., 80-100 °C), sometimes a lower temperature can reduce decomposition.

Question 2: I'm attempting a macrolactamization strategy to form the cyclic peptide core, but I'm mostly isolating linear starting material or oligomers. How can I improve the yield of the desired monomeric macrocycle?

Answer: Macrolactamization is a viable but challenging alternative to Suzuki coupling.[2] The key is to find activation conditions that are rapid and efficient at high dilution.

  • Coupling Reagents: The choice of coupling reagent is paramount. Standard peptide coupling reagents may be too slow, leading to oligomerization.

    • Troubleshooting:

      • Consider using highly efficient coupling reagents developed for difficult couplings. Propanephosphonic acid anhydride (T3P®) has been shown to be effective, yielding 68% in one approach.[3][4]

      • Another strategy involves activating the L-Hpg residue, which has achieved yields as high as 89%.[3][4]

      • Reagents like DEPBT have also been used in related syntheses.[5]

  • Reaction Conditions: As with the Suzuki coupling, high-dilution is critical to prevent intermolecular reactions.

    • Troubleshooting:

      • Maintain a substrate concentration below 0.005 M.

      • Slowly add the linear peptide precursor to the solution containing the coupling reagent.

  • Protecting Groups: The presence of certain protecting groups can sterically hinder the cyclization.

    • Troubleshooting: Review your protecting group strategy for the linear precursor. It may be necessary to use less bulky groups on residues near the cyclization site. Some successful macrolactamizations have been achieved with unprotected phenol and amine functionalities.[3]

Section 2: Synthesis of Precursors

Question 3: The synthesis of the non-proteinogenic amino acid, β-methyltryptophan, is complex and the yield is poor. Are there established routes I can follow?

Answer: The synthesis of non-standard amino acids is a common bottleneck. While the total synthesis literature provides detailed routes, these often require extensive optimization. For β-methyltryptophan, both chemical and enzymatic methods have been explored.

  • Chemical Synthesis: This typically involves multi-step sequences that can be low-yielding. Reviewing detailed procedures from successful total syntheses is the best starting point.[6]

  • Enzymatic Synthesis: Biosynthetic routes have been identified. A three-enzyme cassette (MarG/H/I) has been shown to produce β-methyltryptophan stereospecifically from L-tryptophan, offering a potential alternative to chemical synthesis.[7]

    • Troubleshooting: If you have access to biocatalysis resources, exploring an enzymatic approach could significantly improve the yield and stereochemical purity of this precursor.

Question 4: I am seeing a low yield of my linear peptide precursor from my solid-phase peptide synthesis (SPPS). What are the common pitfalls?

Answer: Low yield in SPPS points to issues with coupling efficiency, premature chain cleavage, or side reactions during deprotection.

  • Incomplete Coupling: Sterically hindered or N-methylated amino acids are notoriously difficult to couple.

    • Troubleshooting:

      • Use a stronger coupling reagent like HATU or HCTU.

      • Double-couple difficult residues: perform the coupling reaction twice before moving to the next deprotection step.

      • Perform a Kaiser test (for free primary amines) or a Chloranil test (for secondary amines) after coupling to ensure the reaction has gone to completion.

  • Deprotection Issues: Incomplete Fmoc removal will prevent the next amino acid from being added.

    • Troubleshooting: Ensure your piperidine solution (typically 20% in DMF) is fresh. Extend the deprotection time or perform a second deprotection step if necessary.

  • Resin and Linker Choice: The choice of resin and linker is important for stability and final cleavage yield.

    • Troubleshooting: Ensure you are using a resin appropriate for your C-terminal residue and overall peptide length. For example, a Rink Amide resin is common for producing C-terminal amides.

Data Presentation: Comparative Yields of Key Steps

The following table summarizes reported yields for the crucial macrocyclization step from different synthetic approaches to provide a benchmark for your experiments.

Reaction Step Methodology Key Reagents Reported Yield Reference
Macrocyclization Intramolecular Suzuki-Miyaura CouplingPdCl₂(dppf), NaHCO₃, DMF>25%[1]
Macrocyclization Macrolactamization (Route A)Activation of L-Hpg89%[3][4]
Macrocyclization Macrolactamization (Route B)T3P®68%[3][4]
Overall Synthesis Suzuki-Miyaura Route-13% (13 steps)[8]
Overall Synthesis Modified Suzuki-Miyaura Route-8% (9 steps from 3-nitro-Tyr)[5]

Experimental Protocols

Protocol 1: Macrolactamization via T3P® Activation

This protocol is based on the successful macrolactamization approach reported in the literature for the Arylomycin core structure.[3][4]

  • Preparation:

    • Dry all glassware thoroughly in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen.

    • Prepare a solution of the linear peptide precursor in anhydrous DMF (e.g., 1.0 g in 200 mL, to be added later).

    • Prepare a solution of T3P® (50% in EtOAc) and a suitable non-nucleophilic base (e.g., DIPEA) in a larger volume of anhydrous DMF (e.g., 800 mL for a final concentration of ~0.001 M).

  • Reaction Setup:

    • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and two syringe pumps.

    • Charge the flask with the DMF/DIPEA solution.

    • Load one syringe pump with the linear peptide precursor solution and the other with the T3P® solution.

  • Execution:

    • Begin stirring the DMF/DIPEA solution in the reaction flask at room temperature.

    • Simultaneously, begin the slow, dropwise addition of both the linear precursor solution and the T3P® solution from the syringe pumps into the reaction flask over a period of 8-12 hours.

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours.

  • Workup and Purification:

    • Monitor the reaction by LC-MS to confirm consumption of the starting material and formation of the desired product mass.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Remove the DMF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to isolate the monomeric macrocycle.

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Final Steps AA_Synth Synthesis of Non-standard Amino Acids SPPS Solid-Phase Peptide Synthesis of Linear Precursor AA_Synth->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Cyclization Macrocyclization (Suzuki or Lactamization) Cleavage->Cyclization Deprotection Global Deprotection Cyclization->Deprotection Purification Final Purification (HPLC) Deprotection->Purification Arylomycin_A2 Arylomycin_A2 Purification->Arylomycin_A2 This compound G Start Low Yield in Macrolactamization Check_Purity Is linear precursor pure? Start->Check_Purity Check_Conc Is concentration < 0.005 M? Check_Reagent Is coupling reagent optimal? (e.g., T3P, DEPBT) Check_Conc->Check_Reagent Yes Fix_Conc Action: Use syringe pump for slow addition. Check_Conc->Fix_Conc No Fix_Reagent Action: Screen alternative coupling reagents. Check_Reagent->Fix_Reagent No Success Yield Improved Check_Reagent->Success Yes Check_Purity->Check_Conc Yes Fix_Purity Action: Re-purify precursor by HPLC. Check_Purity->Fix_Purity No Fix_Conc->Start Fix_Reagent->Start Fix_Purity->Start

References

Technical Support Center: Arylomycin A2 and its Lipopeptide Tail Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the Arylomycin A2 lipopeptide tail on its antibacterial efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and the role of its lipopeptide tail?

A1: this compound is a natural product antibiotic that inhibits bacterial type I signal peptidase (SPase).[1][2] SPase is an essential enzyme responsible for cleaving N-terminal signal peptides from proteins secreted across the cell membrane.[3][4][5] The inhibition of SPase disrupts protein secretion, leading to bacterial cell death. The lipopeptide tail of this compound is crucial for its activity. It is understood to anchor the antibiotic to the bacterial membrane, positioning the macrocyclic core to interact with the active site of the membrane-bound SPase.[6] Modifications to the lipopeptide tail have been shown to significantly impact the antibacterial spectrum and potency of arylomycins.[7]

Q2: Why does this compound show limited activity against certain bacteria, particularly Gram-negative species?

A2: The limited activity of natural arylomycins against many bacteria, including most Gram-negative species, is often due to two main factors:

  • Target-based resistance: Naturally occurring mutations in the SPase enzyme of some bacteria can prevent effective binding of the arylomycin.[8]

  • Outer membrane permeability: The outer membrane of Gram-negative bacteria acts as a formidable barrier, preventing the bulky and lipophilic arylomycin molecule from reaching its target in the inner membrane.[1][9] Synthetic analogs with modified lipopeptide tails have been developed to overcome these challenges.[4][8]

Q3: What are the advantages of developing synthetic Arylomycin analogs with modified lipopeptide tails?

A3: Synthesizing Arylomycin analogs with modified lipopeptide tails offers several advantages:

  • Overcoming Resistance: Modifications can be designed to improve binding to mutated SPase targets that are resistant to natural arylomycins.[7]

  • Broadening the Antibacterial Spectrum: Changes to the lipopeptide tail can enhance penetration through the outer membrane of Gram-negative bacteria, expanding the spectrum of activity.[4][9]

  • Improving Potency: Optimization of the lipopeptide tail can lead to more potent antibacterial activity, lowering the minimum inhibitory concentration (MIC).

  • Enhancing Pharmacokinetic Properties: Modifications can improve the solubility and other pharmacokinetic properties of the antibiotic.[10]

Troubleshooting Guides

Problem 1: My synthetic Arylomycin analog shows lower than expected antibacterial activity.

  • Possible Cause 1: Inappropriate lipopeptide tail length.

    • Troubleshooting: The length of the lipid tail is critical for activity. For some bacteria, a C12 to C16 fatty acid tail appears to be optimal. Activity may decrease with tails that are too short or too long.[7] Consider synthesizing analogs with varying tail lengths to determine the optimal length for your target bacteria.

  • Possible Cause 2: Unfavorable charge at the lipid-peptide junction.

    • Troubleshooting: Introducing a charge in the lipopeptide tail can drastically affect activity. For instance, replacing the amide linkage with a charged tertiary amine has been shown to reduce activity, likely by disrupting favorable interactions with the membrane or SPase.[7] Review the design of your analog to ensure that any introduced charges are strategically placed.

  • Possible Cause 3: Solubility issues.

    • Troubleshooting: Poor solubility can lead to inaccurate MIC measurements. Ensure your compound is fully dissolved in the assay medium. Glycosylation of the macrocycle has been shown to improve the solubility of arylomycins without negatively impacting their antibacterial activity.[3] Consider this modification if solubility is a persistent issue.

Problem 2: I am having difficulty synthesizing the Arylomycin macrocycle.

  • Possible Cause: Inefficient macrocyclization strategy.

    • Troubleshooting: The synthesis of the biaryl-linked macrocycle is a known challenge. The intramolecular Suzuki-Miyaura reaction is a commonly used and effective method for this key step.[6][11][12] Ensure that your reaction conditions are optimized and that the precursors are of high purity. Alternative strategies, such as C-H activation-based oxidative coupling, have also been reported and may offer a more streamlined approach.[8][12]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs against various bacterial strains.

CompoundS. epidermidis (RP62A)S. aureus (NCTC 8325)S. aureus (P29S mutant)E. coli (MG1655)E. coli (P84L mutant)Reference
This compound0.058 µg/mL>128 µg/mL2 µg/mL>128 µg/mL-[2]
Arylomycin A-C16->128 µg/mL2 µg/mL>128 µg/mL-[3]
Arylomycin C-C16->128 µg/mL4 µg/mL>128 µg/mL-[3]

Table 2: In vitro activity of the optimized Arylomycin analog G0775 against multidrug-resistant Gram-negative bacteria.

Bacterial SpeciesMIC Range (µg/mL)
Escherichia coli (MDR clinical isolates)≤0.25
Klebsiella pneumoniae (MDR clinical isolates)≤0.25
Acinetobacter baumannii (MDR strains)≤4
Pseudomonas aeruginosa (MDR strains)≤16
Data from a study by Genentech researchers.[9]

Experimental Protocols

1. Synthesis of Arylomycin Analogs with Modified Lipopeptide Tails

This is a generalized protocol based on commonly reported synthetic strategies.[7][11][13]

  • Synthesis of the Macrocyclic Core:

    • Assemble the linear tripeptide precursor using standard solution-phase or solid-phase peptide synthesis. The precursor should contain the necessary halogenated and boronic acid-functionalized amino acid residues for the subsequent cross-coupling reaction.

    • Perform an intramolecular Suzuki-Miyaura macrocyclization to form the biaryl linkage and the 14-membered macrocycle.

    • Carry out N-methylation of the appropriate residue within the macrocycle.

  • Synthesis of the Lipopeptide Tail:

    • Synthesize the desired lipopeptide tail separately using standard peptide coupling methods. This typically involves coupling a fatty acid of a specific length to a short peptide sequence.

  • Coupling of the Macrocycle and Lipopeptide Tail:

    • Couple the synthesized macrocyclic core to the lipopeptide tail to yield the final Arylomycin analog.

  • Purification and Characterization:

    • Purify the final compound using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

2. Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol is based on the standard broth microdilution method.[14]

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain of interest overnight on an appropriate agar plate.

    • Suspend several colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

    • Dilute the bacterial suspension to the final required concentration (typically 5 x 10^5 CFU/mL) in the appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the Arylomycin analog in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the antibiotic in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Mandatory Visualizations

Arylomycin_Mechanism_of_Action cluster_membrane Bacterial Inner Membrane SPase Signal Peptidase (SPase) Mature_Protein Mature Protein (Secreted) SPase->Mature_Protein releases Signal_Peptide Signal Peptide SPase->Signal_Peptide releases Inhibition Inhibition Arylomycin This compound Lipopeptide_Tail Lipopeptide Tail Arylomycin->Lipopeptide_Tail anchors to Macrocyclic_Core Macrocyclic Core Arylomycin->Macrocyclic_Core contains Lipopeptide_Tail->SPase positions Macrocyclic_Core->SPase binds to active site Preprotein Secretory Preprotein Preprotein->SPase cleavage Inhibition->Preprotein blocks cleavage Inhibition->Mature_Protein prevents formation Disruption Disrupted Secretion

Caption: Mechanism of this compound inhibition of bacterial signal peptidase.

Experimental_Workflow cluster_synthesis Arylomycin Analog Synthesis cluster_testing Antibacterial Efficacy Testing start_synthesis Linear Peptide Precursor Synthesis macrocyclization Suzuki-Miyaura Macrocyclization start_synthesis->macrocyclization coupling Coupling of Core and Tail macrocyclization->coupling lipopeptide_synthesis Lipopeptide Tail Synthesis lipopeptide_synthesis->coupling purification Purification (RP-HPLC) coupling->purification mic_assay Broth Microdilution MIC Assay purification->mic_assay Characterized Analog data_analysis Data Analysis mic_assay->data_analysis

Caption: Experimental workflow for synthesis and evaluation of Arylomycin analogs.

References

Technical Support Center: The ayrRABC Gene Cluster and Arylomycin A2 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the role of the ayrRABC gene cluster in Arylomycin A2 resistance in Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the ayrRABC gene cluster in S. aureus?

The ayrRABC operon (also known as SA0337-SA0340) provides an alternative mechanism for protein secretion that allows the bacterium to bypass the essential function of Type I signal peptidase (SPase).[1] When SPase is inhibited by antibiotics like this compound, the ayrRABC system is activated, conferring resistance.[1]

Q2: How is the ayrRABC operon regulated?

Under normal conditions, the operon is repressed by the protein AyrR (encoded by the first gene in the operon), which binds to the upstream promoter region.[1][2] When this compound inhibits SPase, it leads to an accumulation of unprocessed preproteins in the cell membrane.[2] This accumulation is sensed, possibly by the membrane protein AyrA, which in turn inhibits the repressive action of AyrR, leading to the transcription of the ayrABC genes.[2]

Q3: We've knocked out ayrR but are not seeing the expected high-level resistance to this compound. What could be the issue?

Several factors could be at play:

  • Polar effects: Ensure your knockout strategy for ayrR does not disrupt the expression of the downstream ayrABC genes. The start and stop codons of the genes in this operon are closely spaced or overlapping.[1] A clean, in-frame deletion is recommended.

  • Arylomycin analog used: Different arylomycin variants (e.g., A2, M131, A-C16) can have different baseline MICs against S. aureus.[3] Ensure you are comparing your results to the correct wild-type baseline for the specific compound you are using.

  • Strain background: The genetic background of your S. aureus strain can influence the level of resistance. Some strains may have additional mutations that affect cell envelope stress responses or membrane permeability.

  • Compensatory mutations: It is possible that spontaneous mutations have occurred elsewhere in the genome that affect the function of the AyrABC system. Sequence the ayrABC genes in your knockout strain to ensure there are no unintended mutations.

Q4: Our protein secretion assay shows no difference between the wild-type and the ayrR mutant strain in the presence of this compound. What's going wrong?

This could be due to several reasons:

  • Assay sensitivity: Standard protein precipitation and SDS-PAGE analysis of culture supernatants may not be sensitive enough to detect the processing of specific, low-abundance proteins. Consider using more sensitive techniques like Western blotting for a specific secreted protein or mass spectrometry-based proteomics.

  • Substrate specificity: The AyrABC system does not process all secreted proteins, but rather a subset.[2] Your protein of interest may not be a substrate for this alternative pathway.

  • Growth phase: The expression and activity of secretion systems can be dependent on the bacterial growth phase. Ensure you are harvesting your culture supernatants at a consistent and appropriate time point (e.g., late exponential or early stationary phase).

  • Cell lysis: Contamination of the supernatant with cytoplasmic proteins due to cell lysis can mask the secretion profile. Always check for cytoplasmic protein contamination in your supernatant fractions.

Q5: Are there other known mechanisms of resistance to arylomycins in S. aureus?

Yes. The primary mechanism of natural resistance in many S. aureus strains is a mutation in the SPase enzyme itself, which reduces its affinity for arylomycins.[4] The ayrRABC system is a secondary, inducible resistance mechanism.[2]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Arylomycin M131 against Staphylococcus aureus

Strain TypeDescriptionArylomycin M131 MIC (µg/mL)
Wild-TypeFunctional ayrR repressor, baseline expression1
ayrR Loss-of-Function MutantConstitutive derepression of the ayrRABC operon>128
Data sourced from a study on arylomycin resistance mechanisms.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound.

Materials:

  • S. aureus strains (wild-type and mutant)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Plate reader (OD600 nm)

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of 5 x 10^5 CFU/mL.

  • Prepare a two-fold serial dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Generation of an ayrR Deletion Mutant

This protocol provides a general workflow for creating a markerless deletion of the ayrR gene in S. aureus using allelic exchange.

Materials:

  • S. aureus strain for mutagenesis

  • Temperature-sensitive shuttle vector (e.g., pKOR1)

  • Primers for amplifying regions upstream and downstream of ayrR

  • Restriction enzymes and T4 DNA ligase

  • E. coli cloning strain (e.g., DH5α)

  • S. aureus electroporation-competent cells

  • Appropriate antibiotics for selection

Procedure:

  • Construct the knockout plasmid: a. Using PCR, amplify ~1 kb regions flanking the ayrR gene (upstream and downstream arms). b. Clone these two fragments into the temperature-sensitive shuttle vector, ensuring they are adjacent to each other, effectively replacing the ayrR gene with a seamless junction. c. Transform the construct into an E. coli cloning strain for plasmid propagation and sequence verify the insert.

  • Transformation into S. aureus: a. Transform the verified plasmid into a restriction-deficient S. aureus strain (e.g., RN4220) first. b. Isolate the plasmid from RN4220 and then electroporate it into your target S. aureus strain.

  • First Crossover (Integration): a. Plate the transformants on agar with the appropriate antibiotic at the permissive temperature (e.g., 30°C) to select for plasmid uptake. b. Grow a selected colony in broth with the antibiotic at the non-permissive temperature (e.g., 42°C) to force the integration of the plasmid into the chromosome via homologous recombination. c. Plate the culture on selective agar at the non-permissive temperature to isolate single-crossover integrants.

  • Second Crossover (Excision): a. Grow an integrant colony in non-selective broth at the permissive temperature to allow for the excision of the plasmid. b. Plate serial dilutions of the culture on non-selective agar and incubate. c. Replica plate the resulting colonies onto selective and non-selective plates to identify colonies that have lost the plasmid (and are now antibiotic-sensitive).

  • Screening and Verification: a. Use PCR with primers flanking the ayrR locus to screen the antibiotic-sensitive colonies. The wild-type locus will yield a larger PCR product than the deletion mutant. b. Confirm the deletion by Sanger sequencing of the PCR product.

Analysis of Secreted Proteins

This protocol outlines the precipitation and analysis of proteins from the culture supernatant.

Materials:

  • S. aureus cultures

  • Trichloroacetic acid (TCA)

  • Acetone (ice-cold)

  • SDS-PAGE equipment

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Grow S. aureus strains to the desired growth phase (e.g., early stationary phase) in the presence or absence of sub-MIC concentrations of this compound.

  • Pellet the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.

  • Precipitate the proteins by adding TCA to a final concentration of 10% (v/v). Incubate on ice for at least 1 hour.

  • Pellet the precipitated proteins by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

  • Discard the supernatant and wash the protein pellet twice with ice-cold acetone.

  • Air-dry the pellet to remove residual acetone.

  • Resuspend the protein pellet in a suitable buffer (e.g., 1x SDS-PAGE loading buffer).

  • Analyze the protein samples by SDS-PAGE, followed by staining with Coomassie Blue or silver stain to visualize the protein profiles.

Visualizations

ayrRABC_Regulation cluster_normal Normal Conditions cluster_inhibition This compound Inhibition SPase_N SPase (Active) AyrR_N AyrR (Repressor) ayrRABC_Promoter_N ayrRABC Promoter AyrR_N->ayrRABC_Promoter_N Binds & Represses ayrABC_N ayrABC (Not Expressed) ayrRABC_Promoter_N->ayrABC_N Arylomycin This compound SPase_I SPase (Inhibited) Arylomycin->SPase_I Inhibits Preproteins Preprotein Accumulation SPase_I->Preproteins Leads to AyrA AyrA Preproteins->AyrA Sensed by AyrR_I AyrR (Inactive) AyrA->AyrR_I Inhibits Repressor ayrRABC_Promoter_I ayrRABC Promoter ayrABC_I AyrABC Expression ayrRABC_Promoter_I->ayrABC_I Transcription Secretion Alternative Protein Secretion ayrABC_I->Secretion Mediates

Caption: Regulation of the ayrRABC operon in S. aureus.

experimental_workflow cluster_mutagenesis Strain Construction cluster_phenotyping Phenotypic Analysis Construct 1. Create ayrR Knockout Plasmid Transform 2. Electroporate into S. aureus Construct->Transform Select 3. Select for Integrants & Excisants Transform->Select Verify 4. PCR & Sequence Verification Select->Verify Inoculate 5. Grow WT and ΔayrR Strains Verify->Inoculate Use Verified Strains MIC_Assay 6a. Broth Microdilution (MIC Assay) Inoculate->MIC_Assay Protein_Assay 6b. Isolate Supernatant for Protein Analysis Inoculate->Protein_Assay Analyze_MIC 7a. Determine MIC MIC_Assay->Analyze_MIC Analyze_Protein 7b. SDS-PAGE of Secreted Proteins Protein_Assay->Analyze_Protein

Caption: Experimental workflow for studying ayrRABC function.

References

Technical Support Center: Improving Arylomycin A2 Penetration of Gram-negative Outer Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome the challenge of Arylomycin A2's limited efficacy against Gram-negative bacteria. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it ineffective against most Gram-negative bacteria?

A1: this compound is a natural macrocyclic lipopeptide antibiotic. Its mechanism of action is the inhibition of the essential bacterial type I signal peptidase (SPase), also known as LepB, which is a crucial enzyme for protein secretion and localization. While the target is present in both Gram-positive and Gram-negative bacteria, the natural form of this compound is generally ineffective against Gram-negatives due to its inability to efficiently penetrate the formidable outer membrane, which acts as a permeability barrier.

Q2: What is the primary barrier to this compound penetration in Gram-negative bacteria?

A2: The primary barrier is the lipopolysaccharide (LPS)-containing outer membrane. This asymmetric bilayer prevents many molecules, particularly hydrophobic and larger ones, from reaching the periplasm where the Arylomycin target, LepB, resides in the inner membrane. While some small hydrophilic antibiotics can pass through porin channels, this compound's structure is not optimized for this route.

Q3: What are the key strategies to improve Gram-negative activity of this compound?

A3: The main strategies focus on chemical modifications to the Arylomycin scaffold to enhance its ability to cross the outer membrane and improve its binding affinity to the Gram-negative LepB target. A highly successful example is the synthetic analog G0775 , which incorporated several key changes:

  • Optimal N-terminal lipid tail: Shortening the aliphatic tail was found to improve permeation.

  • Macrocycle modifications: Replacing two phenol groups with ethyl amines increased positive charge, which is thought to aid in a self-promoted uptake mechanism.

  • Addition of a "warhead": Incorporating a 2-aminoacetonitrile group at the C-terminus enables the formation of a covalent bond with the LepB target, dramatically increasing binding affinity and potency.

Another conceptual strategy, though more challenging to implement, is the "Trojan Horse" approach. This involves conjugating the antibiotic to a molecule that bacteria actively transport, such as a siderophore (an iron-chelating compound).

Troubleshooting Guides

Problem 1: My new Arylomycin analog shows potent inhibition of the isolated LepB enzyme but has a high Minimum Inhibitory Concentration (MIC) against whole-cell E. coli. What is the likely issue?

Answer: This is a classic enzyme-versus-cell potency disconnect, which strongly suggests a permeability issue. The Gram-negative outer membrane is likely preventing your compound from reaching its periplasmic target.

Troubleshooting Steps:

  • Confirm Target Engagement in a Hyperpermeable Strain: Test your analog against an E. coli strain with a compromised outer membrane (e.g., an imp or ΔtolC strain). A significant drop in the MIC compared to the wild-type strain would confirm that the outer membrane is the primary barrier.

  • Perform an Outer Membrane Permeability Assay: Directly measure the ability of your compound to disrupt or cross the outer membrane using a fluorescent probe like N-Phenyl-1-naphthylamine (NPN). An increase in fluorescence indicates membrane permeabilization. See the detailed protocol in the Experimental Protocols section.

  • Analyze Physicochemical Properties: Review your analog's structure. Key factors enhancing Gram-negative uptake include:

    • Increased Positive Charge: The addition of primary amines can facilitate interaction with the negatively charged LPS.

    • Optimized Lipophilicity: Both the natural, long lipid tail and excessive hydrophilicity can be detrimental. A balance is required.

    • Structural Rigidity: A more rigid macrocycle may improve penetration kinetics.

Problem 2: My Arylomycin analog shows initial activity, but resistance develops rapidly in my experiments. What are the potential mechanisms?

Answer: Rapid resistance development can occur through several mechanisms beyond poor penetration.

Troubleshooting Steps:

  • Check for Efflux Pump Activity: Your compound may be a substrate for multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system in E. coli. These pumps actively expel antibiotics from the periplasm or cytoplasm.

    • Test in an Efflux-Deficient Strain: Determine the MIC of your analog in a strain lacking key efflux components (e.g., ΔtolC). A significantly lower MIC in the knockout strain compared to the wild-type indicates your compound is being removed by efflux.

  • Sequence the Target Gene: Although less common with covalent inhibitors, mutations in the lepB gene can alter the binding site and reduce the inhibitor's affinity. Sequence the lepB gene from resistant isolates and compare it to the wild-type sequence to identify any mutations near the active site.

  • Investigate Outer Membrane Modifications: While less common for single-step resistance, mutations leading to alterations in LPS structure or down-regulation of porin channels (though arylomycins are thought to be porin-independent) can reduce uptake.

Problem 3: I designed an Arylomycin-siderophore conjugate, but it shows no improvement in activity, even in iron-depleted media.

Answer: The "Trojan Horse" strategy is powerful but has several potential points of failure. Lack of activity suggests a problem with uptake, linker cleavage, or the activity of the final molecule.

Troubleshooting Workflow:

G start Negative Result: Siderophore conjugate is inactive q1 Is the correct siderophore receptor expressed? start->q1 q2 Is the linker stable in media but cleavable in the periplasm? q1->q2 Yes exp1 Experiment: Verify receptor expression via proteomics or reporter assay under iron-depleted conditions. q1->exp1 No q3 Has the modification inactivated the arylomycin? q2->q3 Yes exp2 Experiment: Test linker stability in media. Use a periplasmic enzyme assay to test for cleavage. q2->exp2 No exp3 Experiment: Synthesize and test the cleaved product (Arylomycin + linker stub) in an enzyme inhibition assay. q3->exp3 No res1 Result: Receptor not expressed. -> Choose a different siderophore. exp1->res1 res2 Result: Linker unstable or not cleavable. -> Redesign the linker. exp2->res2 res3 Result: Modified arylomycin is inactive. -> Change conjugation point. exp3->res3

Caption: Troubleshooting workflow for inactive arylomycin-siderophore conjugates.

Quantitative Data Summary

The following tables summarize the potent activity of the optimized arylomycin analog, G0775, against a range of Gram-negative pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of G0775 against various Gram-negative species.

Bacterial SpeciesMIC Range (µg/mL)
Escherichia coli≤0.25
Klebsiella pneumoniae≤0.25
Acinetobacter baumannii≤4
Pseudomonas aeruginosa≤16
Other Gram-negative species0.125 - 2
Data compiled from multiple sources.[1]

Table 2: Activity of G0775 against Multidrug-Resistant (MDR) Clinical Isolates.

MDR Isolate GroupNumber of StrainsMIC90 (µg/mL)
E. coli and K. pneumoniae49≤0.25
A. baumannii16≤4
P. aeruginosa12≤16
MIC90 is the concentration required to inhibit 90% of the tested strains.[1]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials and Reagents:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Arylomycin analog stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile diluent (e.g., CAMHB or sterile water)

  • Spectrophotometer

  • Plate reader (optional, for OD600 measurement)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: a. From an overnight culture, dilute the bacteria in fresh CAMHB and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6). b. Dilute the log-phase culture in CAMHB to match a 0.5 McFarland standard. This can be further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Serial Dilution: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a starting concentration of your arylomycin analog in well 1 by adding 200 µL of the compound at twice the highest desired final concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no antibiotic). Well 12 will be the sterility control (no bacteria).

  • Inoculation: a. Add the standardized bacterial inoculum to wells 1 through 11. The final volume in each well should be uniform (e.g., if starting with 100 µL of drug solution, add 100 µL of a 2x bacterial suspension).

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of the arylomycin analog that completely inhibits visible bacterial growth (i.e., the first clear well in the dilution series).

Protocol 2: N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeability

This assay measures the disruption of the outer membrane. NPN is a fluorescent probe that is excluded by an intact outer membrane but fluoresces strongly when it partitions into the hydrophobic environment of a damaged membrane.

Materials and Reagents:

  • Black, clear-bottom 96-well plates

  • Bacterial culture in logarithmic growth phase

  • HEPES buffer (5 mM, pH 7.2)

  • N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • Arylomycin analog solutions at various concentrations

  • Polymyxin B (as a positive control for maximal permeabilization)

  • Fluorescence plate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Cell Preparation: a. Grow bacteria to mid-log phase (OD600 ≈ 0.5). b. Harvest cells by centrifugation (e.g., 5000 x g for 10 min). c. Wash the cell pellet once with HEPES buffer and resuspend in the same buffer to an OD600 of 0.5.

  • Assay Setup: a. In the 96-well plate, add 50 µL of the washed cell suspension to each well. b. Add 50 µL of your arylomycin analog at 2x the desired final concentration to the appropriate wells. Include wells for a negative control (buffer only) and a positive control (Polymyxin B).

  • NPN Addition and Measurement: a. Place the plate in the fluorescence reader. b. Program the reader to inject 100 µL of NPN solution (to a final concentration of 10 µM) into each well and immediately begin recording fluorescence intensity every 30-60 seconds for a period of 10-20 minutes.

  • Data Analysis: a. Plot fluorescence intensity over time for each concentration of your analog. b. An increase in fluorescence compared to the untreated control indicates that your compound is permeabilizing the outer membrane. The rate and magnitude of the fluorescence increase are proportional to the permeabilizing activity.

Visualizations

G cluster_ext Extracellular Space cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane Arylomycin Arylomycin Analog (e.g., G0775) Arylomycin_Peri Arylomycin Analog Arylomycin->Arylomycin_Peri Penetration (Self-Promoted Uptake) LPS LPS Arylomycin_Peri->Arylomycin Efflux LepB Target: LepB (SPase) Arylomycin_Peri->LepB Inhibition (Covalent Binding) Efflux AcrAB-TolC Efflux Pump

Caption: Mechanism of action and key barriers for arylomycin analogs in Gram-negative bacteria.

References

Validation & Comparative

Arylomycin A2 vs. Vancomycin: A Comparative Analysis of Anti-MRSA Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activity of Arylomycin A2 and the glycopeptide antibiotic vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA). While direct head-to-head comparative studies on this compound and vancomycin against the same MRSA strains are limited in publicly available literature, this document synthesizes the existing data on arylomycin analogs and vancomycin to offer a comprehensive overview for the research community.

Executive Summary

Vancomycin has long been a cornerstone in the treatment of serious MRSA infections. However, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA) strains necessitates the exploration of novel therapeutic agents. Arylomycins, a class of cyclic lipopeptides, present a promising alternative with a distinct mechanism of action. This guide outlines the available quantitative data on their anti-MRSA activity, details their respective mechanisms of action, and provides standardized experimental protocols for their evaluation.

Data Presentation: In Vitro Susceptibility

Due to the absence of studies directly comparing this compound and vancomycin, this section presents minimum inhibitory concentration (MIC) data from separate studies for arylomycin analogs and typical MIC distributions for vancomycin against MRSA. It is crucial to note that variations in MRSA strains and testing methodologies across different studies preclude a direct comparison of potency.

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin Analogs against S. aureus

Arylomycin AnalogS. aureus Strain(s)MIC50 (µg/mL)MIC90 (µg/mL)Notable Findings
Arylomycin A-C16Panel of laboratory and clinical isolates16>128A significant number of strains exhibited high resistance.
Arylomycin M131Panel of laboratory and clinical isolates24A more potent analog with improved activity against strains resistant to Arylomycin A-C16.
G0775Community-acquired MRSA (USA300)0.116-An optimized derivative with potent activity. Showed synergy with globomycin.

Table 2: Typical Vancomycin MIC Distribution against MRSA

MRSA PopulationMIC50 (µg/mL)MIC90 (µg/mL)Clinical Breakpoint (CLSI)
General Clinical Isolates11-2≤2 (Susceptible)

Mechanisms of Action

This compound and vancomycin inhibit bacterial growth through fundamentally different mechanisms, which is a key advantage in combating resistance.

This compound: This antibiotic targets and inhibits type I signal peptidase (SPase), a crucial enzyme in the bacterial protein secretion pathway. By blocking SPase, this compound prevents the cleavage of signal peptides from pre-proteins, leading to an accumulation of unprocessed proteins in the cell membrane and ultimately causing cell death.

Vancomycin: As a glycopeptide antibiotic, vancomycin disrupts the synthesis of the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps necessary for cell wall cross-linking. This weakens the cell wall, leading to osmotic lysis and bacterial death.

Experimental Protocols

To facilitate standardized evaluation and comparison of these antibiotics in a laboratory setting, detailed protocols for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Stock solutions of this compound and vancomycin

Procedure:

  • Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.

Materials:

  • Culture tubes with CAMHB

  • Standardized bacterial inoculum (initial density of ~5 x 10^5 to 5 x 10^6 CFU/mL)

  • This compound and vancomycin at desired concentrations (e.g., 2x, 4x, 8x MIC)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculate flasks containing CAMHB with the test organism.

  • Add the antibiotic at the desired concentration to the test flasks. An antibiotic-free flask serves as a growth control.

  • Incubate all flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL against time to generate the time-kill curve.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_bact Prepare Standardized MRSA Inoculum mic Broth Microdilution (MIC Determination) prep_bact->mic tk Time-Kill Assay prep_bact->tk prep_abx Prepare Serial Dilutions of Antibiotics prep_abx->mic prep_abx->tk mic_read Read MIC values mic->mic_read tk_count Colony Counting (CFU/mL) tk->tk_count tk_plot Plot Time-Kill Curves tk_count->tk_plot

Experimental workflow for antibiotic susceptibility testing.

mechanism_of_action cluster_arylomycin This compound cluster_vancomycin Vancomycin arylomycin This compound spase Type I Signal Peptidase (SPase) arylomycin->spase Inhibition processed_proteins Secreted Proteins spase->processed_proteins cell_death_a Cell Death spase->cell_death_a preproteins Pre-proteins preproteins->spase Signal Peptide Cleavage vancomycin Vancomycin precursors Peptidoglycan Precursors (D-Ala-D-Ala) vancomycin->precursors Binding cell_wall Cell Wall Synthesis precursors->cell_wall Incorporation stable_cell_wall Stable Cell Wall cell_wall->stable_cell_wall cell_death_v Cell Death cell_wall->cell_death_v

Comparative mechanisms of action for this compound and Vancomycin.

A Tale of Two Targets: Arylomycin A2 and β-Lactam Antibiotics Head-to-Head

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the mechanisms of action, antibacterial efficacy, and the experimental methodologies used to evaluate two distinct classes of antibiotics.

In the ever-present battle against bacterial infections, the discovery and development of new antibiotics with novel mechanisms of action are paramount. This guide provides a comprehensive comparison of a newer class of antibiotics, the arylomycins, represented by Arylomycin A2, and the well-established β-lactam antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their distinct modes of action, comparative efficacy, and the experimental protocols crucial for their evaluation.

At a Glance: Key Differences in Mechanism

FeatureThis compoundβ-Lactam Antibiotics
Primary Target Type I Signal Peptidase (SPase)Penicillin-Binding Proteins (PBPs)
Cellular Process Inhibited Protein SecretionPeptidoglycan (Cell Wall) Synthesis
Mechanism of Action Inhibition of the cleavage of signal peptides from preproteins, leading to an accumulation of unprocessed proteins in the cell membrane and subsequent cell death.[1]Acylation and irreversible inhibition of the transpeptidase domain of PBPs, preventing the cross-linking of peptidoglycan chains, which weakens the cell wall and leads to cell lysis.[2][3]
Spectrum of Activity Naturally occurring arylomycins have a limited spectrum, primarily against Gram-positive bacteria. Synthetic analogs, such as G0775, exhibit broad-spectrum activity against Gram-negative pathogens.[1][4]Broad-spectrum, with different classes (penicillins, cephalosporins, carbapenems) having varied activity against Gram-positive and Gram-negative bacteria.
Common Resistance Mechanisms Mutations in the SPase target enzyme.Production of β-lactamase enzymes that hydrolyze the β-lactam ring; alterations in PBPs that reduce binding affinity.

Quantitative Comparison: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize available MIC data for arylomycin derivatives and representative β-lactams against common bacterial pathogens. It is important to note that direct side-by-side comparisons from a single study are limited, and variations in experimental conditions can affect MIC values.

Table 1: Comparative MICs against Staphylococcus aureus

AntibioticStrainMIC (µg/mL)
Arylomycin A-C16Panel of clinical isolates (MIC50)16
Arylomycin A-C16Panel of clinical isolates (MIC90)>128
Arylomycin M131Panel of clinical isolates (MIC50)2
Arylomycin M131Panel of clinical isolates (MIC90)4
OxacillinSusceptible S. aureus (breakpoint)≤ 2
OxacillinResistant S. aureus (MRSA) (breakpoint)≥ 4

Table 2: Comparative MICs against Escherichia coli

AntibioticStrainMIC (µg/mL)
G0775 (Arylomycin analog)ATCC 259220.125
G0775 (Arylomycin analog)90% of 49 MDR clinical isolates≤ 0.25
Meropenem (a carbapenem β-lactam)97.3% of 10,426 isolates≤ 1
AmpicillinResistant clinical isolates> 256

Delving Deeper: Mechanisms of Action

The fundamental difference between arylomycins and β-lactams lies in their molecular targets and the cellular pathways they disrupt.

This compound: Targeting Protein Secretion

This compound represents a novel class of antibiotics that inhibit bacterial type I signal peptidase (SPase).[1] SPase is a crucial enzyme responsible for cleaving N-terminal signal peptides from proteins that are destined for secretion across the cytoplasmic membrane. By inhibiting SPase, this compound causes a build-up of unprocessed preproteins in the bacterial cell membrane. This disruption of the protein secretion pathway is ultimately lethal to the bacterium.

Arylomycin_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Ribosome Ribosome Preprotein Preprotein Ribosome->Preprotein Translation SPase Signal Peptidase (SPase) Preprotein->SPase Translocation Unprocessed_Preprotein Unprocessed Preprotein SPase->Unprocessed_Preprotein Cleavage Blocked Arylomycin_A2 This compound Arylomycin_A2->SPase Inhibition Cell_Death Cell Death Unprocessed_Preprotein->Cell_Death Accumulation Leads to

Mechanism of this compound action.

β-Lactam Antibiotics: Disrupting Cell Wall Integrity

The β-lactam antibiotics, a cornerstone of antibacterial therapy for decades, target the final steps of peptidoglycan synthesis.[2] Peptidoglycan provides structural integrity to the bacterial cell wall. β-Lactams mimic the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), which are the transpeptidases that catalyze the cross-linking of peptidoglycan chains.[3] By forming a stable, covalent acyl-enzyme intermediate with the PBP active site, β-lactams effectively halt cell wall synthesis, leading to a weakened cell wall and eventual cell lysis due to osmotic pressure.

Beta_Lactam_Mechanism cluster_periplasm Periplasm / Cell Wall PBP Penicillin-Binding Protein (PBP) Crosslinked_Peptidoglycan Cross-linked Peptidoglycan PBP->Crosslinked_Peptidoglycan Catalyzes Cross-linking Peptidoglycan_Precursors Peptidoglycan_Precursors Peptidoglycan_Precursors->PBP Binding Weakened_Cell_Wall Weakened Cell Wall & Cell Lysis Crosslinked_Peptidoglycan->Weakened_Cell_Wall Synthesis Blocked Beta_Lactam β-Lactam Antibiotic Beta_Lactam->PBP Irreversible Inhibition

Mechanism of β-Lactam antibiotic action.

Experimental Protocols

Accurate and reproducible experimental methods are the bedrock of antibiotic research. Below are detailed protocols for key assays used to characterize and compare the activities of this compound and β-lactam antibiotics.

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Materials:

    • Sterile 96-well microtiter plates

    • Bacterial culture in logarithmic growth phase

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Antibiotic stock solutions

    • Spectrophotometer

  • Procedure:

    • Prepare serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

    • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the final volume to 100 µL.

    • Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow Start Start Prepare_Antibiotic_Dilutions Prepare 2-fold serial dilutions of antibiotic in 96-well plate Start->Prepare_Antibiotic_Dilutions Standardize_Inoculum Adjust bacterial culture to 0.5 McFarland standard Start->Standardize_Inoculum Inoculate_Plate Inoculate wells with standardized bacterial suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Standardize_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC by visual inspection of bacterial growth Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

2. In Vitro Signal Peptidase (SPase) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified SPase. A common method utilizes a Förster Resonance Energy Transfer (FRET) substrate.

  • Materials:

    • Purified bacterial SPase

    • FRET-based peptide substrate (containing a fluorophore and a quencher separated by the SPase cleavage site)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)

    • This compound or other test compounds

    • Fluorescence plate reader

  • Procedure:

    • In a microtiter plate, add the assay buffer, purified SPase, and varying concentrations of the test compound (e.g., this compound).

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate to each well.

    • Monitor the increase in fluorescence over time using a plate reader (excitation and emission wavelengths will be specific to the fluorophore-quencher pair). Cleavage of the substrate by SPase separates the fluorophore and quencher, resulting in an increase in fluorescence.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

3. Penicillin-Binding Protein (PBP) Competition Assay

This assay assesses the ability of a β-lactam antibiotic to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin FL) for binding to PBPs.

  • Materials:

    • Bacterial membrane preparations containing PBPs

    • Bocillin FL (fluorescent penicillin)

    • Test β-lactam antibiotic

    • Assay buffer (e.g., phosphate-buffered saline)

    • SDS-PAGE equipment

    • Fluorescence gel scanner

  • Procedure:

    • Incubate the bacterial membrane preparation with various concentrations of the test β-lactam antibiotic for a specific time (e.g., 10 minutes) at 37°C.

    • Add Bocillin FL to the reaction and incubate for another 10 minutes. Bocillin FL will bind to any PBPs that are not already inhibited by the test antibiotic.

    • Stop the reaction by adding a sample buffer containing SDS.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

    • The intensity of the fluorescent bands corresponding to the PBPs will decrease with increasing concentrations of the test antibiotic, indicating successful competition for binding.

    • Quantify the band intensities to determine the IC50 value for the test antibiotic against each PBP.

Conclusion

This compound and β-lactam antibiotics represent two distinct and important classes of antibacterial agents. While β-lactams have a long and successful clinical history, the rise of resistance necessitates the exploration of novel mechanisms of action, such as that exhibited by the arylomycins. The synthetic arylomycin analog G0775, with its potent activity against multidrug-resistant Gram-negative bacteria, highlights the potential of this class.[2][4] Understanding their different targets and mechanisms is crucial for the strategic development of new therapies and for overcoming the challenge of antibiotic resistance. The experimental protocols detailed herein provide a framework for the continued evaluation and comparison of these and other novel antibacterial compounds.

References

Synergistic Antimicrobial Effects of Arylomycin A2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

La Jolla, CA – Researchers in the field of antibiotic development now have access to a comprehensive comparison guide detailing the synergistic effects of Arylomycin A2 with other classes of antibiotics. This guide provides quantitative data, detailed experimental protocols, and mechanistic insights into the combination therapy potential of this novel antibiotic class, which targets the essential bacterial enzyme, type I signal peptidase (SPase).

The arylomycins represent a promising class of antibiotics due to their unique mechanism of action, inhibiting the secretion of proteins crucial for bacterial viability.[1][2] This guide summarizes key findings on the synergistic interactions of a well-characterized derivative, Arylomycin A-C16, with a range of conventional antibiotics against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.

Quantitative Analysis of Synergistic Interactions

The synergistic potential of Arylomycin A-C16 in combination with other antibiotics was quantified using the fractional inhibitory concentration (FIC) index, determined through checkerboard microdilution assays. An FIC index of ≤0.5 indicates significant synergism, while an index of >4.0 signifies antagonism. The results reveal pronounced synergy with the aminoglycoside gentamicin against both E. coli and S. aureus.

Table 1: Synergistic Effects of Arylomycin A-C16 in Escherichia coli
Combination AntibioticMIC Alone (µg/mL)Arylomycin A-C16 MIC Alone (µg/mL)FIC Index Range (min-max)Interaction
Gentamicin240.16 - 0.28Synergy
Rifampin840.25 - 0.5Synergy
Cephalexin440.5 - 1.0Mild Synergy
Ciprofloxacin0.01541.0 - 1.5No Interaction
Trimethoprim0.2541.0 - 1.25No Interaction
Erythromycin6441.0 - 2.0No Interaction
Polymyxin B0.541.0 - 2.0No Interaction
Tetracycline142.0 - 4.0Antagonism
Table 2: Synergistic Effects of Arylomycin A-C16 in Staphylococcus aureus
Combination AntibioticMIC Alone (µg/mL)Arylomycin A-C16 MIC Alone (µg/mL)FIC Index Range (min-max)Interaction
Gentamicin480.19 - 0.38Synergy
Ciprofloxacin0.2580.5 - 1.0Mild Synergy
Cephalexin280.5 - 1.0Mild Synergy
Vancomycin180.75 - 1.25Additive
Erythromycin0.2581.0 - 1.5Additive
Tetracycline0.2581.0 - 1.5Additive
Trimethoprim0.58>4.0Antagonism
Rifampin0.0088>4.0Antagonism

Mechanistic Insights into Synergy

The pronounced synergy observed between Arylomycin A-C16 and the aminoglycoside gentamicin is of particular interest. This synergistic interaction is believed to stem from a dual-pronged attack on bacterial protein processing and synthesis.

SynergyMechanism cluster_CombinedEffect Combined Cellular Stress Arylomycin This compound SPase Signal Peptidase I (SPase) Arylomycin->SPase Inhibits Preproteins Unprocessed Preproteins SPase->Preproteins Cannot process Accumulation Accumulation of Unprocessed Preproteins Gentamicin Gentamicin Ribosome 30S Ribosomal Subunit Gentamicin->Ribosome Binds to Mistranslation Mistranslated Membrane Proteins Ribosome->Mistranslation Causes OxidativeDamage Oxidative Damage & Membrane Stress CellDeath Synergistic Cell Death Accumulation->CellDeath OxidativeDamage->CellDeath

Caption: Proposed mechanism of synergy between this compound and Gentamicin.

This compound inhibits Signal Peptidase I, leading to an accumulation of unprocessed preproteins in the bacterial cell membrane.[3] Simultaneously, gentamicin binds to the 30S ribosomal subunit, causing mistranslation and the production of toxic, misfolded membrane proteins.[3] The compounded stress from both the accumulation of unprocessed proteins and the damage induced by mistranslated proteins leads to a synergistic bactericidal effect.[3]

Experimental Protocols

The following is a detailed methodology for the checkerboard microdilution assay used to determine the FIC indices.

Checkerboard Microdilution Assay Protocol
  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Arylomycin A-C16 and the second antibiotic in an appropriate solvent (e.g., DMSO or water).

  • Microplate Preparation:

    • In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.

    • Create a two-fold serial dilution of the second antibiotic (Antibiotic X) along the x-axis (columns 2-11). Column 1 will contain no Antibiotic X, and column 12 will serve as a sterility control.

    • Create a two-fold serial dilution of Arylomycin A-C16 down the y-axis (rows B-G). Row A will contain no Arylomycin A-C16, and row H will serve as a growth control.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the FIC for each antibiotic in a given well using the formula: FICA = MIC of Drug A in combination / MIC of Drug A alone FICB = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC index for each combination by summing the individual FICs: FIC Index = FICA + FICB

    • The reported FIC index range represents the minimum and maximum values observed across all wells showing inhibition.

CheckerboardWorkflow start Start prep_plates Prepare 96-well plate with serial dilutions of Antibiotic A and Antibiotic B start->prep_plates prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard and dilute start->prep_inoculum inoculate Inoculate plate wells prep_plates->inoculate prep_inoculum->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read_mic Read MICs for each drug alone and in combination incubate->read_mic calc_fic Calculate FIC Index for each inhibitory combination read_mic->calc_fic interpret Interpret results: Synergy, Additive, or Antagonism calc_fic->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard microdilution assay.

This guide provides a foundational resource for researchers exploring the potential of this compound in combination therapies. The strong synergistic activity with aminoglycosides highlights a promising avenue for combating multidrug-resistant bacteria. Further in vivo studies are warranted to validate these in vitro findings.

References

In Vivo Efficacy of Arylomycin A2 Compared to Daptomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of the arylomycin class of antibiotics, represented by its potent synthetic analogs, and daptomycin. Due to the limited availability of in vivo data for the natural product Arylomycin A2, this guide focuses on its more potent, synthetically optimized analogs, G0775 and compound ‘162’, as proxies for the potential of the arylomycin platform. Daptomycin, a well-established lipopeptide antibiotic, serves as a key comparator.

Executive Summary

Arylomycins and daptomycin represent two distinct classes of antibiotics targeting bacterial membranes and protein secretion, respectively. While daptomycin has a long history of clinical use against Gram-positive pathogens, the arylomycin class, particularly its newer synthetic analogs, shows promise for treating multidrug-resistant infections. This guide synthesizes available in vivo data from murine infection models to offer a comparative perspective on their efficacy. It is important to note that no direct head-to-head in vivo studies comparing this compound or its analogs with daptomycin have been identified in the public domain. The following comparison is, therefore, an indirect one, based on data from similar animal models.

Mechanisms of Action

The fundamental difference in the antibacterial activity of this compound and daptomycin lies in their distinct molecular targets and mechanisms of action.

This compound: This lipopeptide inhibits bacterial type I signal peptidase (SPase I).[1][2][3] SPase I is a crucial enzyme in the general secretory pathway of bacteria, responsible for cleaving signal peptides from proteins that are destined for translocation across the cytoplasmic membrane.[4] Inhibition of SPase I leads to an accumulation of unprocessed preproteins in the cell membrane, disrupting membrane integrity and ultimately causing bacterial cell death.[1]

Arylomycin_A2_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Preprotein Preprotein SPase I Signal Peptidase I (SPase I) Preprotein->SPase I Signal Peptide Cleavage Mature Protein Mature Protein SPase I->Mature Protein Release This compound This compound This compound->SPase I Inhibition

Mechanism of Action of this compound.

Daptomycin: Daptomycin is a cyclic lipopeptide antibiotic that disrupts the function of the bacterial cell membrane.[5][6][7] Its mechanism is calcium-dependent and involves several steps: binding to the bacterial membrane, insertion into the membrane, oligomerization, and subsequent formation of pores or ion channels.[5][7] This leads to a rapid efflux of intracellular ions, particularly potassium, causing membrane depolarization and cessation of DNA, RNA, and protein synthesis, which results in bacterial cell death.[8][9]

Daptomycin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Daptomycin_Ca Daptomycin-Ca2+ Complex Membrane_Binding Membrane Binding & Insertion Daptomycin_Ca->Membrane_Binding Oligomerization Oligomerization Membrane_Binding->Oligomerization Pore_Formation Pore Formation Oligomerization->Pore_Formation Ion_Efflux K+ Ion Efflux Pore_Formation->Ion_Efflux Depolarization Membrane Depolarization Ion_Efflux->Depolarization Cell_Death Cell Death Depolarization->Cell_Death

Mechanism of Action of Daptomycin.

In Vivo Efficacy Data

The following tables summarize the available in vivo efficacy data for arylomycin analogs and daptomycin from murine infection models. The most common model for evaluating the efficacy of these antibiotics is the neutropenic murine thigh infection model.

Table 1: In Vivo Efficacy of Arylomycin Analogs in Murine Infection Models

CompoundBacterial StrainInfection ModelDosing RegimenEfficacy (log10 CFU Reduction vs. Control)Reference
G0775 E. coliMurine Thigh InfectionNot specifiedSignificant reduction in bacterial load[8]
G0775 K. pneumoniaeMurine Thigh InfectionNot specifiedSignificant reduction in bacterial load[8]
G0775 P. aeruginosaMurine Thigh InfectionNot specifiedSignificant reduction in bacterial load[8]
G0775 A. baumanniiMurine Thigh InfectionNot specifiedSignificant reduction in bacterial load[8]
G0775 K. pneumoniaeMurine Lung InfectionNot specifiedDecreased bacterial loads in the lungs[8]
162 Multidrug-resistant P. aeruginosaNeutropenic Murine Thigh InfectionNot specified3.5[2]
G0775 Multidrug-resistant P. aeruginosaNeutropenic Murine Thigh InfectionNot specified1.1[2]

Table 2: In Vivo Efficacy of Daptomycin in Murine Infection Models

Bacterial StrainInfection ModelDosing RegimenEfficacy (log10 CFU Reduction vs. Control)Reference
S. aureus ATCC 29213Neutropenic Murine Thigh InfectionSingle i.p. dose (≥40 mg/kg)~4.3[10]
S. aureus ATCC 43300 (MRSA)Immunocompromised Murine Thigh Infection24h treatment~4.5[11]
S. aureus 494 (MRSA)Immunocompromised Murine Thigh Infection24h treatment~5.0[11]
S. aureus (MRSA & MSSA)Murine PeritonitisSingle s.c. dose (50 mg/kg)>99% reduction in luminescence at 5h[12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of in vivo efficacy studies. Below are generalized protocols for the murine thigh infection model, a common platform for evaluating both classes of antibiotics.

Neutropenic Murine Thigh Infection Model

This model is widely used to assess the bactericidal activity of antibiotics in the absence of a significant host immune response.

Murine_Thigh_Infection_Workflow Induce_Neutropenia Induce Neutropenia (e.g., cyclophosphamide) Bacterial_Inoculation Intramuscular Inoculation of Thigh with Bacteria Induce_Neutropenia->Bacterial_Inoculation Treatment Administer Antibiotic (Arylomycin analog or Daptomycin) Bacterial_Inoculation->Treatment Incubation Incubation Period (e.g., 24 hours) Treatment->Incubation Tissue_Harvest Harvest Thigh Muscle Incubation->Tissue_Harvest Homogenization Homogenize Tissue Tissue_Harvest->Homogenization CFU_Enumeration Plate Serial Dilutions and Enumerate CFUs Homogenization->CFU_Enumeration Data_Analysis Calculate log10 CFU Reduction CFU_Enumeration->Data_Analysis

Generalized Workflow for the Murine Thigh Infection Model.

Protocol Details:

  • Animal Model: Typically, female ICR or BALB/c mice are used.[13]

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg given four days before infection and 100 mg/kg given one day before infection.[13][14][15]

  • Bacterial Inoculum: The bacterial strain of interest (e.g., S. aureus, P. aeruginosa) is grown to a logarithmic phase, washed, and diluted to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).

  • Infection: A defined volume (e.g., 0.1 mL) of the bacterial suspension is injected into the thigh muscle of the mice.[14][16]

  • Treatment: At a specified time post-infection (e.g., 2 hours), the antibiotic (arylomycin analog or daptomycin) or a vehicle control is administered via a specified route (e.g., intraperitoneal, subcutaneous).[13]

  • Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized, and the infected thigh muscle is aseptically removed.[14] The tissue is then homogenized, serially diluted, and plated on appropriate agar to determine the number of viable bacteria (CFU). The efficacy is calculated as the log10 reduction in CFU compared to the vehicle-treated control group.[14]

Discussion and Comparison

The available in vivo data, while not from direct comparative studies, allows for some preliminary observations:

  • Spectrum of Activity: Daptomycin's established efficacy is primarily against Gram-positive bacteria, including MRSA.[17][18] The arylomycin analogs, particularly G0775 and '162', have demonstrated potent activity against a broader spectrum of pathogens, including challenging multidrug-resistant Gram-negative bacteria like P. aeruginosa and A. baumannii.[2] This represents a significant potential advantage for the arylomycin class in an era of increasing Gram-negative resistance.

  • Efficacy in Murine Thigh Infection Model: In the neutropenic murine thigh infection model, both daptomycin and the arylomycin analogs have demonstrated significant bactericidal activity. Daptomycin has been shown to achieve a substantial reduction in S. aureus burden.[10][11] The arylomycin analog '162' showed a potent 3.5-log reduction in a multidrug-resistant P. aeruginosa thigh infection model, outperforming another analog, G0775.[2]

  • Novelty of Mechanism: The unique mechanism of action of arylomycins, targeting SPase I, is a significant advantage as there are no currently approved antibiotics with this target.[3] This novelty means that there is no pre-existing clinical resistance to this class of drugs. Daptomycin's mechanism, while also targeting the cell membrane, has been in clinical use for a longer period, and resistance, although still relatively uncommon, has been reported.

Conclusion

Both the arylomycin class of antibiotics and daptomycin are potent bactericidal agents. Daptomycin remains a crucial tool for treating serious Gram-positive infections. The arylomycin analogs, however, represent a promising new frontier in antibiotic development, with a novel mechanism of action and a potentially broader spectrum that includes multidrug-resistant Gram-negative pathogens.

The lack of direct comparative in vivo studies necessitates a cautious interpretation of the available data. Future head-to-head studies in relevant animal models are essential to definitively establish the comparative efficacy of these two classes of antibiotics. The development of arylomycin analogs like G0775 and '162' highlights the potential of this class to address the urgent threat of antimicrobial resistance.

References

Arylomycin A2 vs. Arylomycin B Series: A Comparative Analysis of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The arylomycins are a class of naturally derived lipopeptide antibiotics that have garnered significant interest due to their novel mechanism of action: the inhibition of bacterial type I signal peptidase (SPase).[1][2] This enzyme is crucial for the secretion of numerous proteins, some of which are essential for bacterial viability and virulence. This guide provides a comparative overview of the antibacterial activity of Arylomycin A2 and the Arylomycin B series, supported by available experimental data and methodologies.

Comparative Antibacterial Activity

The Arylomycin A and B series share a common core structure but differ in a key modification: the B series possesses a nitro group on the biphenyl core, whereas the A series is unmodified in this position.[3] This structural difference has been investigated to determine its impact on antibacterial efficacy.

Initial studies on naturally isolated arylomycins suggested a narrow spectrum of activity, primarily against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[1] However, the total synthesis of derivatives like this compound and its longer-chain analog, Arylomycin C16, revealed a broader potential spectrum of activity.[3]

A direct comparative study of a synthetic A-series derivative (Arylomycin C16) and a B-series analog (Arylomycin B-C16) demonstrated that their activity is largely similar against a range of bacteria. The nitration in the B series does not generally lead to a significant increase in potency against most tested strains.[3]

The most notable difference in the activity spectrum is the unique efficacy of the Arylomycin B series against Streptococcus agalactiae, an important human pathogen. While the A-series derivative showed no activity against this bacterium, the B-series compound exhibited significant inhibitory action.[3]

The antibacterial activity of both series is significantly influenced by the presence of a specific proline residue in the bacterial SPase. Strains of bacteria that have this proline residue tend to be resistant to arylomycins. However, in strains lacking this residue, such as Staphylococcus epidermidis, both Arylomycin A and B series compounds show potent activity.[3]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Arylomycin Derivatives (µg/mL)
Bacterial StrainArylomycin C16 (A-series derivative)Arylomycin B-C16 (B-series analog)
Staphylococcus epidermidisPotent ActivityPotent Activity
Staphylococcus aureus (wild type)>128>128
Staphylococcus aureus (sensitized mutant)ActiveActive
Escherichia coli (wild type)>128>128
Escherichia coli (sensitized mutant)ActiveActive
Pseudomonas aeruginosa (wild type)>128>128
Pseudomonas aeruginosa (sensitized mutant)ActiveActive
Streptococcus agalactiae>1288

This table is a summary of findings reported in the literature. Specific values are from a study by Roberts et al., 2011, which should be consulted for detailed data.[3]

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by targeting and inhibiting type I signal peptidase (SPase). This enzyme is a crucial component of the general secretory pathway in bacteria. It is responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane. The inhibition of SPase leads to an accumulation of unprocessed preproteins in the membrane, which disrupts membrane integrity and ultimately leads to cell death.[2][4]

G cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Extracellular Space ribosome Ribosome preprotein Preprotein (with Signal Peptide) ribosome->preprotein Translation sec_complex Sec Translocon preprotein->sec_complex Translocation spase Type I Signal Peptidase (SPase) Target of Arylomycins sec_complex->spase Preprotein emerges mature_protein Mature Protein (Secreted) spase->mature_protein Signal Peptide Cleavage (Functioning Pathway) spase_inhibited Inhibited SPase arylomycin This compound / B-series arylomycin->spase Inhibition preprotein_accum Preprotein Accumulation -> Membrane Disruption -> Cell Death

Caption: Mechanism of Arylomycin action via inhibition of Type I Signal Peptidase.

Experimental Protocols

The determination of the antibacterial activity of this compound and B series is primarily conducted through the measurement of Minimum Inhibitory Concentrations (MICs).

Minimum Inhibitory Concentration (MIC) Determination

A modified broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is typically employed.

  • Preparation of Bacterial Inoculum: Bacterial strains are grown overnight on appropriate agar plates. Colonies are then used to inoculate a cation-adjusted Mueller-Hinton Broth (or other suitable broth for specific bacterial requirements). The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Stock solutions of the arylomycin compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of two-fold dilutions of the antibiotics are then prepared in the appropriate broth in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plates containing the antibiotic dilutions. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

G start Start bacterial_culture Overnight Bacterial Culture on Agar Plate start->bacterial_culture inoculum_prep Prepare Inoculum in Broth (0.5 McFarland) bacterial_culture->inoculum_prep dilution Dilute to final concentration (5x10^5 CFU/mL) inoculum_prep->dilution inoculate_plate Inoculate Plate with Bacterial Suspension dilution->inoculate_plate antibiotic_stock Arylomycin Stock Solution (in DMSO) serial_dilution 2-fold Serial Dilutions in 96-well plate antibiotic_stock->serial_dilution serial_dilution->inoculate_plate incubation Incubate at 37°C for 18-24h inoculate_plate->incubation read_mic Read MIC: Lowest concentration with no visible growth incubation->read_mic end End read_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The this compound and B series represent a promising class of antibiotics with a novel mechanism of action. Their comparative activities are largely similar, with the key distinction being the enhanced spectrum of the B series to include Streptococcus agalactiae. The development of synthetic routes for these compounds has been crucial in enabling detailed structure-activity relationship studies. Further research into synthetic analogs may lead to derivatives with improved potency and a broader spectrum of activity against clinically relevant and drug-resistant pathogens.

References

Arylomycin A2: A Validated Tool for Probing Bacterial Signal Peptidase Function

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the exploration of novel bacterial targets. Bacterial type I signal peptidase (SPase), an essential enzyme in protein secretion, represents a promising target for new antibacterial agents. Arylomycin A2, a natural lipoglycopeptide, has been identified as a potent inhibitor of SPase. This guide provides an objective comparison of this compound with other SPase inhibitors, supported by experimental data, to validate its use as a specific tool for studying SPase function.

Performance Comparison of SPase Inhibitors

The following table summarizes the inhibitory activity of this compound and its alternatives against bacterial type I signal peptidase (SPase). The data highlights the potent and specific nature of this compound.

InhibitorTargetOrganismAssay TypeIC50Reference
This compound SPase IE. coliIn vitro biochemical1 µM[1]
Arylomycin A-C16 SPase IE. coliIn vitro biochemicalNot specified, used for proteomic studies[2]
MD3 SPase IGram-negative pathogensBiochemical and functionalNot specifiedNot found in search results
β-Sultams (general) SPase IE. coliIn vitro biochemicalWeak inhibitors (e.g., 610 ± 18 µM for a β-lactam)[1]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of SPase inhibitors. Below are representative protocols for key experiments.

In Vitro SPase I Inhibition Assay

This biochemical assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against purified SPase I.

Materials:

  • Purified bacterial SPase I enzyme

  • Fluorogenic peptide substrate (e.g., DABCYL-Q-E-A-S-K-L-F-W-A-V-A-E-D-A-EDANS)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add 5 µL of each compound dilution to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 40 µL of the purified SPase I enzyme solution (at a final concentration predetermined to give a linear reaction rate) to each well, except the negative control.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 5 µL of the fluorogenic peptide substrate to each well.

  • Immediately measure the fluorescence intensity (Excitation/Emission wavelengths specific to the substrate) every minute for 30-60 minutes at 37°C.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Proteomic Analysis of SPase Inhibition

This method identifies the cellular proteins affected by SPase inhibition, providing insights into the downstream consequences.

Materials:

  • Bacterial culture (e.g., E. coli)

  • This compound or other test inhibitor

  • Lysis buffer (e.g., with protease inhibitors)

  • Protein quantitation assay (e.g., BCA assay)

  • Reagents for protein digestion (e.g., trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Procedure:

  • Grow bacterial cultures to mid-log phase.

  • Treat the cultures with a sub-lethal concentration of the SPase inhibitor (e.g., this compound) for a defined period. Include an untreated control.

  • Harvest the cells by centrifugation and wash with a suitable buffer.

  • Lyse the cells to extract total protein.

  • Quantify the protein concentration in each sample.

  • Digest the proteins into peptides using trypsin.

  • Analyze the peptide mixtures by LC-MS/MS to identify and quantify the proteins.

  • Compare the protein abundance profiles between the inhibitor-treated and control samples to identify proteins whose processing or localization is affected by SPase inhibition.[2]

Visualizing the Impact of SPase Inhibition

Diagrams created using Graphviz (DOT language) illustrate key pathways and workflows related to the study of SPase function.

SPase_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular Ribosome Ribosome Preprotein Preprotein Ribosome->Preprotein Translation Sec Translocon Sec Translocon Preprotein->Sec Translocon Targeting SPase SPase Sec Translocon->SPase Translocation Mature Protein Mature Protein SPase->Mature Protein Cleavage Arylomycin_A2 Arylomycin_A2 Arylomycin_A2->SPase Inhibition Virulence Factors Virulence Factors Mature Protein->Virulence Factors Cell Wall Proteins Cell Wall Proteins Mature Protein->Cell Wall Proteins

Caption: this compound inhibits SPase, blocking preprotein processing.

Experimental_Workflow Compound Library Compound Library In Vitro SPase Assay In Vitro SPase Assay Compound Library->In Vitro SPase Assay Hit Identification (IC50) Hit Identification (IC50) In Vitro SPase Assay->Hit Identification (IC50) Cell-based Assays (MIC) Cell-based Assays (MIC) Hit Identification (IC50)->Cell-based Assays (MIC) Proteomic Analysis Proteomic Analysis Cell-based Assays (MIC)->Proteomic Analysis Lead Optimization Lead Optimization Proteomic Analysis->Lead Optimization

Caption: Workflow for validating SPase inhibitors.

Conclusion

This compound stands out as a potent and specific inhibitor of bacterial type I signal peptidase. Its well-characterized mechanism of action and the availability of experimental data make it an invaluable tool for researchers studying the intricacies of bacterial protein secretion and for professionals in drug development seeking novel antibacterial targets. The comparative data and detailed protocols provided in this guide serve as a foundation for the effective utilization of this compound in these endeavors. The inhibition of SPase by arylomycins has been shown to have pleiotropic effects, disrupting the localization of numerous proteins, including virulence factors, and can act synergistically with other classes of antibiotics.[2][3] This highlights the potential of SPase inhibitors as a new class of therapeutics to combat antibiotic-resistant bacteria.

References

Arylomycin A2 and its Analogs: A Comparative Analysis Against Vancomycin-Intermediate Staphylococcus aureus (VISA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of vancomycin-intermediate Staphylococcus aureus (VISA) presents a formidable challenge in clinical settings, necessitating the exploration of novel therapeutic agents. Arylomycins, a class of natural product antibiotics, and their synthetic derivatives, represent a promising avenue of research due to their unique mechanism of action. This guide provides a comparative analysis of the in vitro activity of Arylomycin A2 and its analogs against highly resistant S. aureus, including strains with characteristics similar to VISA, benchmarked against standard-of-care antibiotics.

Executive Summary

Arylomycins inhibit bacterial type I signal peptidase (SPase), an essential enzyme in protein secretion, representing a novel antibiotic target.[1][2] This mechanism is distinct from that of vancomycin, which inhibits cell wall synthesis. While direct comparative studies of this compound against clinically defined VISA strains are limited, data on potent analogs and highly resistant S. aureus strains provide valuable insights. This guide synthesizes available data to offer a comparative perspective on their potential efficacy.

Comparative In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of arylomycin compounds and key antibiotics against S. aureus strains, including VISA. It is important to note that the data for arylomycins and comparator antibiotics were not always generated from the same studies or against identical strains; therefore, direct comparisons should be made with caution.

Antibiotic/CompoundS. aureus Strain(s)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Range (µg/mL)
Arylomycin A-C16 Panel of 117 S. aureus strains (including highly resistant isolates)16[3]>128[3]-
Arylomycin M131 Subset of highly resistant S. aureus2[3]4[3]-
Vancomycin 43 VISA strains--1.0 - 4.0[4]
43 VISA strains--avg. 5.16 ± 1.42[5]
Daptomycin 47 hVISA/VISA strains--0.25 - 4.0[4]
Linezolid 43 VISA strains--avg. 1.46 ± 0.51[5]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Mechanism of Action: Arylomycin Signaling Pathway Inhibition

Arylomycins function by inhibiting type I signal peptidase (SPase), which is crucial for the processing and secretion of many bacterial proteins. This inhibition leads to an accumulation of unprocessed pre-proteins in the cell membrane, disrupting cellular function and viability.

Arylomycin Mechanism of Action Preprotein Pre-protein with Signal Peptide SPase Type I Signal Peptidase (SPase) Preprotein->SPase Processing SecretedProtein Mature Secreted Protein SPase->SecretedProtein Cleavage CellMembrane Cell Membrane Disruption & Bacterial Cell Death SPase->CellMembrane Leads to Arylomycin This compound Arylomycin->SPase Inhibition

Caption: Inhibition of Type I Signal Peptidase by this compound.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Broth Microdilution MIC Assay Workflow

Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepAbx Prepare serial dilutions of antibiotic Inoculate Inoculate microtiter plate wells with bacteria and antibiotic dilutions PrepAbx->Inoculate PrepInoculum Prepare standardized bacterial inoculum (0.5 McFarland) PrepInoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Observe Visually inspect for turbidity (bacterial growth) Incubate->Observe DetermineMIC Determine MIC: Lowest concentration with no visible growth Observe->DetermineMIC

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Detailed Methodology
  • Preparation of Antimicrobial Agent:

    • A stock solution of the antimicrobial agent (e.g., this compound) is prepared in a suitable solvent.

    • Serial two-fold dilutions of the agent are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[6][7][8]

  • Preparation of Bacterial Inoculum:

    • S. aureus isolates, including VISA strains, are cultured on an appropriate agar medium for 18-24 hours.

    • Several colonies are suspended in a sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • This suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • The prepared microtiter plates containing the diluted antimicrobial agent are inoculated with the standardized bacterial suspension.

    • Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included.

    • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, the plates are examined for visible bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7]

Conclusion

This compound and its more potent analogs, such as M131, demonstrate significant in vitro activity against highly resistant strains of S. aureus. Their novel mechanism of action, targeting type I signal peptidase, makes them a valuable subject for further investigation in the fight against antibiotic-resistant pathogens like VISA. While direct comparative data against VISA strains are still emerging, the existing evidence suggests that the arylomycin class of antibiotics holds considerable promise. Further studies directly comparing the efficacy of optimized arylomycin derivatives against well-characterized VISA isolates alongside standard therapies are warranted to fully elucidate their clinical potential.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Arylomycin A2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Arylomycin A2, a synthetic antibiotic utilized in research and development. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This compound, with the molecular formula C42H60N6O11, requires careful handling and disposal due to its biological activity.

Core Principles of this compound Disposal

The primary goal of this compound disposal is the complete inactivation of its antibiotic properties and the safe disposal of the resulting chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular, non-hazardous waste streams.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes its key chemical identifiers. This information is crucial for proper waste manifest documentation.

PropertyValueSource
Molecular FormulaC42H60N6O11PubChem
Molar Mass825.0 g/mol PubChem
CAS Number459644-20-3PubChem

Experimental Protocols for Deactivation

Two primary methods are recommended for the deactivation of this compound prior to final disposal. The choice of method will depend on the form of the waste (solid or liquid) and the available laboratory facilities.

1. Chemical Degradation (for liquid waste):

This protocol utilizes a strong oxidizing agent to break down the this compound molecule.

  • Materials:

    • 10% Sodium Hypochlorite Solution (Bleach)

    • Sodium Thiosulfate Solution (for neutralization)

    • pH indicator strips

    • Appropriate personal protective equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

  • Procedure:

    • Working in a certified chemical fume hood, dilute the this compound-containing liquid waste with water to a concentration of less than 1 mg/mL.

    • Slowly add a 10% sodium hypochlorite solution to the diluted waste in a 2:1 volume ratio (bleach to waste solution).

    • Stir the mixture for a minimum of 4 hours to ensure complete degradation.

    • Check the pH of the solution. If necessary, neutralize to a pH between 6.0 and 8.0 using a suitable neutralizing agent.

    • Once neutralized, the solution can be disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.

2. Incineration (for solid and liquid waste):

This is the preferred method for the final disposal of all this compound waste, including treated liquid waste and contaminated solid materials.

  • Procedure:

    • Segregate all this compound waste into clearly labeled, leak-proof containers.

      • Solid Waste: Includes contaminated labware (pipette tips, vials, gloves), and any solid this compound.

      • Liquid Waste: Includes pure this compound in solvent, and solutions that have undergone chemical degradation.

    • Affix a hazardous waste label to each container, clearly identifying the contents as "this compound waste" and including the appropriate hazard pictograms.

    • Arrange for pickup and disposal by a licensed hazardous waste management company that utilizes high-temperature incineration.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Segregation & Characterization cluster_2 Treatment & Decontamination cluster_3 Final Disposal Pathway start Identify this compound Waste is_liquid Is the waste liquid? start->is_liquid solid_waste Solid Waste (e.g., contaminated labware, powder) is_liquid->solid_waste No liquid_waste Liquid Waste (e.g., solutions, supernatants) is_liquid->liquid_waste Yes package_solid Package in Labeled, Leak-Proof Container solid_waste->package_solid chem_degrade Chemical Degradation (e.g., with 10% Bleach) liquid_waste->chem_degrade hazardous_waste Dispose as Hazardous Chemical Waste via Institutional EHS chem_degrade->hazardous_waste package_solid->hazardous_waste incineration High-Temperature Incineration hazardous_waste->incineration

Caption: this compound Disposal Workflow.

This procedural guide is intended to provide a framework for the safe handling and disposal of this compound. Researchers are reminded to always consult their institution's specific safety and environmental health guidelines and to perform a thorough risk assessment before handling any hazardous chemical.

Essential Safety and Logistical Information for Handling Arylomycin A2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides guidance on the safe handling of Arylomycin A2 based on general best practices for potent powder compounds and antibiotics. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, it is crucial to conduct a thorough risk assessment before beginning any work. This information is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Body Part Protection Level Specific Recommendations
Respiratory HighNIOSH-approved N95 or higher-rated respirator for handling powder. For solutions, a respirator may not be necessary if handled in a fume hood.
Hands HighNitrile or latex gloves (double-gloving recommended). Change gloves frequently and immediately if contaminated.
Eyes HighChemical splash goggles or safety glasses with side shields.
Body HighA fully buttoned lab coat. Consider a disposable gown when handling larger quantities of powder.
Feet ModerateClosed-toe shoes.

Operational Plan for Safe Handling

A systematic approach is essential to minimize exposure and ensure safety during the handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare all required equipment and reagents before retrieving the this compound.

    • Have a spill kit readily accessible.

  • Weighing and Aliquoting (Powder):

    • Perform all manipulations of the powder within a chemical fume hood or a powder containment hood.

    • Use a dedicated set of spatulas and weighing papers.

    • To minimize dust generation, handle the powder gently.

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • Add the solvent to the weighed this compound powder slowly to avoid splashing.

    • If sonication is required for dissolution, ensure the container is sealed.

    • Label all solutions clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage:

    • Store this compound powder in a cool, dry, and dark place, as specified by the supplier.

    • Solutions should be stored as recommended, considering their stability. Short-term storage in a refrigerator and long-term storage in a freezer at -20°C or -80°C are common for antibiotic solutions.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_area Designate Handling Area gather_ppe Gather PPE prep_area->gather_ppe prep_equipment Prepare Equipment gather_ppe->prep_equipment weigh_powder Weigh Powder in Fume Hood prep_equipment->weigh_powder prepare_solution Prepare Solution weigh_powder->prepare_solution store_powder Store Powder weigh_powder->store_powder Unused Powder store_solution Store Solution prepare_solution->store_solution

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential development of antibiotic resistance.

Disposal Protocol:

Waste Type Disposal Method
Unused/Expired Powder Treat as hazardous chemical waste. Collect in a labeled, sealed container for disposal by a licensed hazardous waste management company.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated biohazard or chemical waste container. Autoclaving may be an option if validated for inactivating the compound.
Aqueous Solutions Small quantities may be treatable with a chemical inactivating agent (e.g., bleach, if compatible and permitted by institutional guidelines) before disposal down the drain with copious amounts of water. Check local regulations. For larger volumes, treat as hazardous chemical waste.
Organic Solvent Solutions Collect in a designated, labeled hazardous waste container for organic solvents.

Disposal Decision Tree for this compound Waste

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Disposal Path start Identify Waste Type powder Unused/Expired Powder start->powder labware Contaminated Labware start->labware aqueous Aqueous Solution start->aqueous organic Organic Solution start->organic hazardous_waste Hazardous Chemical Waste powder->hazardous_waste biohazard_waste Biohazard/Chemical Waste Bin labware->biohazard_waste aqueous->hazardous_waste Large Volume drain_disposal Treat & Drain (if permitted) aqueous->drain_disposal organic_waste Hazardous Organic Waste organic->organic_waste

Caption: Decision tree for the disposal of this compound waste.

By adhering to these guidelines, researchers and laboratory professionals can handle this compound in a manner that prioritizes personal safety and environmental protection. Always consult your institution's safety office for specific guidance and protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.